YADA
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(6-amino-1,3-dioxo-5,8-disulfobenzo[de]isoquinolin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O10S2/c16-9(15(21)22)4-18-13(19)7-2-5(29(23,24)25)1-6-11(7)8(14(18)20)3-10(12(6)17)30(26,27)28/h1-3,9H,4,16-17H2,(H,21,22)(H,23,24,25)(H,26,27,28)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWYHJBYHLJEIR-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CC(C(=O)O)N)S(=O)(=O)O)N)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)C[C@H](C(=O)O)N)S(=O)(=O)O)N)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Mechanisms of Yersinia Adhesin A (YadA): A Potential Therapeutic Target
A comprehensive review of the structure, function, and signaling pathways associated with the Yersinia virulence factor, YadA. While specific inhibitors targeting this compound are not yet described in publicly available scientific literature, this guide elucidates the molecular basis of its action, providing a foundation for future drug development initiatives.
Executive Summary
Yersinia adhesin A (this compound) is a key virulence factor for pathogenic Yersinia species, including Y. enterocolitica, Y. pseudotuberculosis, and Y. pestis.[1][2] This outer membrane protein plays a pivotal role in the pathogenesis of yersiniosis by mediating adhesion to host cells and the extracellular matrix (ECM), facilitating bacterial invasion, and providing protection against the host's immune response.[1][3][4] Understanding the intricate mechanism of action of this compound is paramount for the development of novel therapeutics to combat Yersinia infections. This technical guide provides an in-depth analysis of the structure, function, and signaling cascades initiated by this compound, laying the groundwork for the rational design of this compound inhibitors.
The Molecular Architecture of this compound
This compound is a homotrimeric protein that forms characteristic "lollipop-shaped" structures on the bacterial surface.[1][2][4] Each monomer consists of three distinct domains:
-
N-terminal Head Domain: A globular structure responsible for binding to various host components, including collagens, fibronectin, and laminin.[1][2][4][5]
-
Coiled-coil Stalk: A long, rod-like domain that projects the head domain away from the bacterial surface.[1][4]
-
C-terminal Anchor: A beta-barrel structure that embeds the protein in the bacterial outer membrane.[1]
The trimeric assembly of this compound is crucial for its function, creating a stable and multivalent platform for host-pathogen interactions.[1]
Mechanism of Host Cell Interaction and Invasion
This compound-mediated adhesion to host cells is a critical first step in the infection process. This interaction is primarily mediated by the binding of the this compound head domain to components of the extracellular matrix, which in turn engage with host cell receptors, particularly β1-integrins.[4][6] This binding triggers a cascade of intracellular signaling events that ultimately lead to bacterial uptake.
Signaling Pathways Activated by this compound
Upon engagement with β1-integrins, this compound initiates a complex signaling network within the host cell, leading to cytoskeletal rearrangements and the production of pro-inflammatory cytokines like Interleukin-8 (IL-8).[6] Key signaling molecules involved in this process are summarized in the table below.
| Signaling Molecule | Role in this compound-mediated Signaling | Reference |
| FAK (Focal Adhesion Kinase) | Autophosphorylated at Tyr397 upon this compound binding, acting as a scaffold for downstream signaling. Essential for both invasion and IL-8 production. | [6] |
| c-Src | A tyrosine kinase that forms a complex with FAK. Crucial for both invasion and IL-8 production. | [6] |
| Ras | A small GTPase activated downstream of the FAK-Src complex. Plays a central role in both invasion and IL-8 production pathways. | [6] |
| PI3K (Phosphatidylinositol 3-kinase) | Essential for actin polymerization and subsequent bacterial invasion. Not required for IL-8 secretion. | [6] |
| Raf-MEK1/2-ERK1/2 Pathway | A MAPK cascade activated by Ras. Essential for the production of IL-8. Not required for invasion. | [6] |
| p38 MAPK | Activated by this compound engagement and contributes to IL-8 production. | [6] |
| JNK (c-Jun N-terminal Kinase) | Activated by this compound engagement and contributes to IL-8 production. | [6] |
Visualizing this compound-Initiated Signaling
The intricate signaling pathways triggered by this compound can be visualized as follows:
Experimental Protocols for Studying this compound Function
The elucidation of the this compound mechanism of action has been made possible through a variety of experimental techniques. Below are representative protocols for key assays used to characterize this compound function.
Cell Adhesion and Invasion Assays
Objective: To quantify the ability of Yersinia expressing this compound to adhere to and invade eukaryotic cells.
Methodology:
-
Cell Culture: Culture a suitable epithelial cell line (e.g., HEp-2) to confluence in 24-well plates.
-
Bacterial Culture: Grow Yersinia strains (wild-type and this compound mutant) to the desired optical density.
-
Infection: Infect the epithelial cell monolayers with the bacterial suspensions at a specific multiplicity of infection (MOI).
-
Adhesion Assay:
-
After a short incubation period (e.g., 30 minutes), wash the wells extensively to remove non-adherent bacteria.
-
Lyse the host cells with a detergent (e.g., Triton X-100).
-
Plate serial dilutions of the lysate on appropriate agar plates to determine the number of adherent bacteria (colony-forming units, CFUs).
-
-
Invasion Assay (Gentamicin Protection Assay):
-
After the initial incubation for adhesion, add gentamicin to the wells. Gentamicin is an antibiotic that does not penetrate eukaryotic cells, thus killing extracellular bacteria.
-
Incubate for a further period (e.g., 90 minutes).
-
Wash the wells and lyse the host cells.
-
Plate serial dilutions of the lysate to determine the number of viable intracellular bacteria (CFUs).
-
Western Blot Analysis of Host Cell Signaling
Objective: To detect the activation of specific signaling proteins in host cells upon interaction with this compound.
Methodology:
-
Cell Treatment: Seed host cells and serum-starve them before treatment.
-
Stimulation: Stimulate the cells with purified this compound protein or infect with this compound-expressing Yersinia.
-
Cell Lysis: Lyse the cells at different time points using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated (activated) form of the target protein (e.g., anti-phospho-FAK Tyr397).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
-
The Path Forward: Targeting this compound for Therapeutic Intervention
The detailed understanding of the this compound structure and its role in mediating host-pathogen interactions provides a solid foundation for the development of novel anti-virulence therapies. The absence of specific "this compound inhibitors" in the current literature highlights a significant opportunity for drug discovery and development.
Future research efforts could focus on:
-
High-throughput screening of small molecule libraries to identify compounds that inhibit this compound-ECM interactions.
-
Structure-based drug design to develop inhibitors that target the binding pocket of the this compound head domain.
-
Development of monoclonal antibodies that block this compound function.
By disrupting the function of this critical virulence factor, it may be possible to disarm the bacterium, rendering it more susceptible to the host immune system and conventional antibiotics.
References
- 1. This compound bacterial adhesin protein domain - Wikipedia [en.wikipedia.org]
- 2. This compound, the multifaceted Yersinia adhesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound Protein of Yersinia pseudotuberculosis Mediates High-Efficiency Uptake into Human Cells under Environmental Conditions in Which Invasin Is Repressed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Cell invasion and IL-8 production pathways initiated by this compound of Yersinia pseudotuberculosis require common signalling molecules (FAK, c-Src, Ras) and distinct cell factors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of YADA Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Yersinia adhesin A (YadA) protein is a critical virulence factor for pathogenic Yersinia species, including Y. enterocolitica and Y. pseudotuberculosis. As a trimeric autotransporter adhesin, this compound mediates bacterial attachment to host extracellular matrix components, a crucial initial step in colonization and infection. Its central role in pathogenesis makes it a compelling target for the development of novel anti-infective therapeutics. This guide provides an in-depth overview of the core principles and methodologies for the discovery and development of this compound protein inhibitors. While the field of this compound inhibitor discovery is still nascent, this document outlines a comprehensive roadmap for researchers, leveraging established practices in drug discovery and the available knowledge of this compound biology.
The this compound Protein: Structure, Function, and Role in Pathogenesis
The this compound protein is a homotrimeric protein that forms a distinctive "lollipop" structure on the outer membrane of Yersinia bacteria.[1][2] This structure consists of three main domains:
-
N-terminal Head Domain: This globular domain is responsible for binding to host extracellular matrix proteins such as collagen and fibronectin.[1][3][4]
-
Coiled-coil Stalk: A rigid, rod-like domain that projects the head domain away from the bacterial surface.[1][2][3]
-
C-terminal Membrane Anchor: This domain embeds the protein in the bacterial outer membrane.[1][2]
This compound's primary function is to mediate the adhesion of Yersinia to host tissues, a critical step for resisting clearance by the host and initiating infection.[5][6] Beyond simple adhesion, the interaction of this compound with host cell receptors, particularly β1-integrins, triggers intracellular signaling cascades that facilitate bacterial invasion and modulate the host immune response.[5][7]
This compound-Mediated Signaling Pathway
The binding of this compound to β1-integrins on the host cell surface initiates a signaling cascade that promotes bacterial uptake and pro-inflammatory responses. This pathway involves the activation of several key intracellular signaling molecules, including Focal Adhesion Kinase (FAK), c-Src, and the small GTPase Ras.[7] Activation of these molecules leads to downstream effects, including actin polymerization, which is essential for bacterial invasion, and the production of the pro-inflammatory cytokine Interleukin-8 (IL-8).[7]
A Roadmap for this compound Protein Inhibitor Discovery
The discovery of small molecule inhibitors of this compound represents a promising anti-virulence strategy. By blocking bacterial adhesion, such inhibitors could prevent infection without exerting the selective pressure that leads to antibiotic resistance. The following workflow outlines a typical drug discovery cascade for identifying and validating this compound inhibitors.
Experimental Protocols
High-Throughput Screening (HTS) for this compound Inhibitors
A cell-based HTS assay has been successfully developed to identify inhibitors of this compound-mediated adhesion to collagen.[8][9] This assay provides a robust platform for screening large compound libraries.
Objective: To identify compounds that inhibit the binding of this compound-expressing bacteria to collagen-coated surfaces.
Principle: GFP-expressing E. coli engineered to express this compound on their surface are added to collagen-coated microplates. Adherent bacteria are quantified by measuring GFP fluorescence. A decrease in fluorescence in the presence of a test compound indicates inhibition of adhesion.
Materials:
-
E. coli strain expressing both inducible GFP and this compound.
-
Collagen Type I.
-
384-well, black, clear-bottom microplates.
-
Compound library.
-
Plate reader with fluorescence detection (Excitation/Emission ~485/520 nm).
Protocol:
-
Plate Coating: Coat 384-well plates with Collagen Type I (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash plates with PBS to remove unbound collagen.
-
Bacterial Culture: Grow the this compound- and GFP-expressing E. coli strain to mid-log phase. Induce protein expression according to the specific plasmid requirements.
-
Compound Pinning: Transfer compounds from the library to the collagen-coated plates at the desired final concentration.
-
Bacterial Addition: Add the induced bacterial culture to the wells containing the compounds.
-
Incubation: Incubate the plates to allow for bacterial adhesion (e.g., 1-2 hours at 37°C).
-
Washing: Wash the plates to remove non-adherent bacteria.
-
Fluorescence Reading: Read the fluorescence of the remaining adherent bacteria using a plate reader.
-
Data Analysis: Normalize the data to positive (no compound) and negative (no bacteria) controls. Calculate the percent inhibition for each compound.
Biophysical Assays for Hit Confirmation
Hits from the primary HTS should be confirmed using biophysical assays to ensure they directly interact with the this compound protein.
3.2.1. Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity and kinetics of a compound to purified this compound protein.
Protocol Outline:
-
Immobilize purified this compound protein (or the head domain) onto an SPR sensor chip.
-
Flow a series of concentrations of the test compound over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of bound compound.
-
Fit the resulting sensorgrams to a binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
3.2.2. Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the compound-YadA interaction.
Protocol Outline:
-
Load a solution of purified this compound protein into the ITC sample cell.
-
Fill the injection syringe with a concentrated solution of the test compound.
-
Perform a series of injections of the compound into the protein solution.
-
Measure the heat released or absorbed upon each injection.
-
Integrate the heat changes and fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Cell-based Functional Assays for Inhibitor Validation
Objective: To assess the ability of confirmed inhibitors to block this compound-mediated functions in a more biologically relevant context.
Protocol Outline:
-
Bacterial Adhesion to Host Cells:
-
Culture a relevant human cell line (e.g., intestinal epithelial cells) to confluence in a multi-well plate.
-
Pre-incubate this compound-expressing bacteria with the inhibitor.
-
Add the bacteria to the host cell monolayer and incubate.
-
Wash away non-adherent bacteria.
-
Lyse the host cells and plate the lysate on agar to quantify the number of adherent bacteria (CFU counting).
-
-
Inhibition of IL-8 Production:
-
Treat host cells with the inhibitor.
-
Infect the cells with this compound-expressing bacteria.
-
After an appropriate incubation period, collect the cell culture supernatant.
-
Quantify the concentration of IL-8 in the supernatant using an ELISA kit.
-
Data Presentation and Interpretation
Quantitative data from these assays are crucial for comparing the potency and efficacy of different compounds and for guiding structure-activity relationship (SAR) studies.
Table 1: Illustrative Potency Data for Hypothetical this compound Inhibitors
| Compound ID | HTS Inhibition (%) @ 10 µM | IC50 (µM) - Adhesion Assay | KD (µM) - SPR |
| This compound-001 | 95 | 1.2 | 0.8 |
| This compound-002 | 88 | 3.5 | 2.1 |
| This compound-003 | 75 | 8.1 | 5.6 |
| This compound-004 | 52 | > 20 | > 50 |
| This compound-005 | 92 | 2.0 | 1.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for known this compound inhibitors.
Conclusion and Future Directions
The development of inhibitors targeting the this compound protein holds significant promise for the creation of novel therapeutics against Yersinia infections. The methodologies outlined in this guide provide a framework for the systematic discovery and validation of such compounds. Future work in this area should focus on screening diverse chemical libraries to identify novel scaffolds, elucidating the structure of this compound in complex with inhibitors to guide rational drug design, and advancing promising lead compounds into preclinical models of infection. As our understanding of this compound-mediated pathogenesis grows, so too will the opportunities for targeted therapeutic intervention.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ovid.com [ovid.com]
- 9. Metronidazole - Wikipedia [en.wikipedia.org]
YADA inhibitor's role in cellular signaling pathways
An In-depth Technical Guide on the Role of YAP/TAZ-TEAD Inhibitors in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the development and progression of various cancers. The downstream effectors of this pathway, Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), are transcriptional coactivators that, when activated, translocate to the nucleus and interact with the TEA domain (TEAD) family of transcription factors. This interaction drives the expression of genes that promote cell proliferation and inhibit apoptosis. Consequently, the YAP/TAZ-TEAD interface has emerged as a highly attractive target for the development of novel anticancer therapies. This technical guide provides a comprehensive overview of the role of YAP/TAZ-TEAD inhibitors in cellular signaling, including their mechanism of action, quantitative data on their activity, and detailed experimental protocols for their evaluation.
The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a complex kinase cascade. When the pathway is "on," a core kinase complex, consisting of MST1/2 and LATS1/2, phosphorylates YAP and TAZ. This phosphorylation leads to their cytoplasmic retention and subsequent degradation. When the pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus, bind to TEAD transcription factors, and initiate a pro-proliferative and anti-apoptotic gene expression program.
Hippo Signaling Pathway and Point of Intervention for YAP/TAZ-TEAD Inhibitors.
Quantitative Data on YAP/TAZ-TEAD Inhibitors
A number of small molecule inhibitors targeting the YAP/TAZ-TEAD interaction have been developed. These compounds typically function by either directly blocking the protein-protein interface or by binding to the palmitoylation pocket of TEAD, which is allosterically required for YAP/TAZ binding. The following tables summarize key quantitative data for some of the most well-characterized inhibitors.
| Inhibitor | Target | Assay Type | IC50 / GI50 | Cell Line(s) | Reference |
| K-975 | Pan-TEAD | Cell Proliferation | ~20 nM (GI50) | NCI-H226 (Mesothelioma) | [1] |
| VT3989 | YAP/TEAD | Clinical Trial (Phase I) | Not reported | Mesothelioma, NF2-mutant cancers | [2] |
| CPD3.1 | Pan-TEAD | TEAD Activity | 33-44 µM (IC50) | HEK293T | |
| Celastrol | YAP-TEAD | Cell Proliferation, Migration | Dose-dependent inhibition | H1299 (Lung), MDA-MB-231 (Breast) | |
| MGH-CP1 | TEAD Palmitoylation | Cell Proliferation | Not specified | Various cancer cell lines |
Note: IC50 and GI50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
The evaluation of YAP/TAZ-TEAD inhibitors involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction
This protocol is designed to determine if a test compound can disrupt the interaction between endogenous or overexpressed YAP and TEAD proteins in cultured cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-YAP or anti-TEAD for immunoprecipitation, and the corresponding partner antibody for western blotting
-
Protein A/G magnetic beads
-
Test compound and vehicle control (e.g., DMSO)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and western blot reagents
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with the test compound or vehicle control for the desired time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and western blotting using the antibody against the co-immunoprecipitated protein.
Workflow for a Co-Immunoprecipitation Experiment.
Quantitative Real-Time PCR (qPCR) for TEAD Target Gene Expression
This protocol measures the effect of a YAP/TAZ-TEAD inhibitor on the mRNA expression levels of known TEAD target genes, such as CTGF and CYR61.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions containing cDNA, primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Cell Viability/Proliferation Assay
This assay determines the effect of a YAP/TAZ-TEAD inhibitor on the growth and viability of cancer cells.
Materials:
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Plot the results as percent viability versus compound concentration and calculate the GI50 or IC50 value.
Conclusion
Inhibitors of the YAP/TAZ-TEAD transcriptional complex represent a promising new class of targeted therapies for a variety of cancers characterized by dysregulation of the Hippo pathway. The experimental protocols and data presented in this guide provide a framework for the continued research and development of these innovative anticancer agents. As our understanding of the complexities of the Hippo pathway deepens, so too will our ability to design and implement effective therapeutic strategies that target this critical signaling nexus.
References
An In-depth Technical Guide on the Core Biochemical Properties of Scalloped (Sd) Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Scalloped (Sd) protein, a member of the TEA/ATTS domain-containing family of transcription factors, is a critical regulator of tissue growth and organ development in Drosophila melanogaster.[1] Initially identified through its role in wing formation, Scalloped is now recognized as a key nuclear effector of the highly conserved Hippo signaling pathway. This pathway plays a pivotal role in controlling organ size by modulating cell proliferation, apoptosis, and stem cell maintenance. Dysregulation of the Hippo pathway and its components, including Scalloped, has been implicated in various developmental disorders and cancers.
This technical guide provides a comprehensive overview of the core biochemical properties of the Scalloped protein. It is intended to serve as a valuable resource for researchers and professionals involved in developmental biology, cancer research, and drug development. This document summarizes key quantitative data, details essential experimental protocols for studying Scalloped and its interactions, and provides visual representations of the pertinent signaling pathways and experimental workflows.
I. Core Biochemical Properties of Scalloped (Sd) Protein
The Scalloped protein is a multi-domain transcription factor with a molecular weight of approximately 48 kDa. Its primary structure consists of 440 amino acids.[2] The defining feature of Scalloped is its highly conserved TEA/ATTS DNA-binding domain, which is responsible for its sequence-specific binding to the DNA of target genes.[1]
Table 1: Key Biochemical and Biophysical Properties of Drosophila Scalloped (Sd) Protein
| Property | Value/Description | References |
| Full Name | Protein scalloped | UniProt: P30052 |
| Gene Name | scalloped (sd) | FlyBase: FBgn0003345 |
| Organism | Drosophila melanogaster | UniProt: P30052 |
| Amino Acid Count | 440 | UniProt: P30052 |
| Molecular Weight (Predicted) | 47,958 Da | UniProt: P30052 |
| Isoelectric Point (pI) (Predicted) | 6.53 | UniProt: P30052 |
| Key Functional Domain | TEA/ATTS DNA-binding domain | [1] |
| Subcellular Localization | Nucleus | [3] |
| Known Interaction Partners | Yorkie (Yki), Vestigial (Vg) | [4][5][6] |
II. Quantitative Data on Scalloped (Sd) Protein Interactions
The function of Scalloped as a transcription factor is critically dependent on its interaction with co-regulators, most notably the transcriptional co-activator Yorkie (Yki) and the developmental regulator Vestigial (Vg). While the physical interactions between these proteins are well-established, specific quantitative data on their binding affinities, such as dissociation constants (Kd), are not widely reported in the literature. The available data primarily consists of qualitative assessments from co-immunoprecipitation and yeast two-hybrid assays.
Table 2: Summary of Quantitative and Qualitative Interaction Data for Scalloped (Sd) Protein
| Interacting Proteins | Technique | Quantitative Data (Kd) | Qualitative Assessment of Interaction | References |
| Sd - Yki | Co-immunoprecipitation, Yeast two-hybrid | Not reported in reviewed literature | Strong interaction demonstrated | [6] |
| Sd - Vg | Co-immunoprecipitation, Yeast two-hybrid | Not reported in reviewed literature | Direct and strong interaction required for wing development | [4][5][7] |
Note: The absence of reported Kd values highlights a potential area for future biophysical studies to precisely quantify the binding affinities within the Hippo signaling pathway.
III. Key Signaling Pathway Involving Scalloped (Sd)
Scalloped is a central downstream component of the Hippo signaling pathway. This pathway is a kinase cascade that, when active, phosphorylates and inhibits the transcriptional co-activator Yorkie (Yki). In the "Hippo-off" state (e.g., during tissue growth), unphosphorylated Yki translocates to the nucleus, where it binds to Scalloped. This Sd-Yki complex then binds to the enhancers of target genes to promote their transcription, leading to cell proliferation and inhibition of apoptosis.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biochemical properties and interactions of the Scalloped protein.
A. Co-immunoprecipitation (Co-IP) of Scalloped and Yorkie from Drosophila S2 Cells
This protocol describes the co-immunoprecipitation of endogenous Scalloped and its interaction partner Yorkie from cultured Drosophila S2 cells.
Materials:
-
Drosophila S2 cells
-
Schneider's Drosophila Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40
-
Anti-Scalloped antibody (for immunoprecipitation)
-
Anti-Yorkie antibody (for Western blotting)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
Procedure:
-
Cell Culture and Lysis:
-
Culture Drosophila S2 cells to a density of approximately 1-2 x 10^7 cells/mL.
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microfuge tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Add 2-5 µg of anti-Scalloped antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G magnetic beads and incubate for an additional 1 hour at 4°C.
-
-
Washing and Elution:
-
Pellet the beads with a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
After the final wash, remove all residual buffer.
-
Elute the protein complexes by resuspending the beads in 30 µL of 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Yorkie antibody to detect the co-immunoprecipitated protein.
-
B. Chromatin Immunoprecipitation (ChIP) for Scalloped Target Gene Identification
This protocol outlines the general steps for performing ChIP to identify the genomic binding sites of Scalloped in Drosophila tissues or cells.
Materials:
-
Drosophila tissue (e.g., wing imaginal discs) or S2 cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, and protease inhibitors
-
Sonication apparatus
-
Anti-Scalloped antibody for ChIP
-
Protein A/G magnetic beads
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer: 1% SDS, 0.1 M NaHCO3
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for qPCR or library preparation for sequencing (ChIP-seq)
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by treating cells or tissues with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with 125 mM glycine.
-
Lyse the cells in ChIP Lysis Buffer.
-
Shear the chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-Scalloped antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Analyze the enrichment of specific DNA sequences by qPCR or perform library preparation for genome-wide analysis by ChIP-seq.
-
C. Luciferase Reporter Assay to Measure Hippo Pathway Activity
This assay is used to quantify the transcriptional activity of the Scalloped-Yorkie complex by using a reporter construct containing a luciferase gene downstream of Scalloped binding sites.
Materials:
-
Drosophila S2 cells
-
Expression plasmids for Scalloped and Yorkie (and other pathway components as needed)
-
Reporter plasmid containing multiple Scalloped binding sites upstream of a minimal promoter driving firefly luciferase expression (e.g., 3xSd-luc)
-
A control plasmid expressing Renilla luciferase for normalization
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed S2 cells in a 96-well plate.
-
Co-transfect the cells with the 3xSd-luc reporter plasmid, the Renilla luciferase control plasmid, and expression plasmids for Scalloped and Yorkie (and any other genes of interest).
-
-
Incubation and Lysis:
-
Incubate the transfected cells for 48-72 hours.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® kit.
-
-
Luciferase Assay:
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity in the same sample for normalization.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.
-
Compare the relative luciferase activity between different experimental conditions to assess changes in Scalloped-Yorkie transcriptional activity.
-
V. Conclusion
The Scalloped protein is a fundamental component of the Hippo signaling pathway, acting as a critical transcription factor that integrates upstream signals to control gene expression programs governing tissue growth and development. This guide has provided a detailed overview of its core biochemical properties, summarized the available interaction data, and outlined key experimental protocols for its study. While our understanding of Scalloped's qualitative roles is substantial, further research, particularly in quantifying its protein-protein interactions, will be crucial for a more complete picture of its function and for the development of targeted therapeutic strategies. The methodologies and information presented herein are intended to facilitate these future investigations.
References
- 1. sdbonline.org [sdbonline.org]
- 2. uniprot.org [uniprot.org]
- 3. The Vestigial and Scalloped proteins act together to directly regulate wing-specific gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular interactions between Vestigial and Scalloped promote wing formation in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular interactions between Vestigial and Scalloped promote wing formation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specific interactions between vestigial and scalloped are required to promote wing tissue proliferation in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Guide to Inhibitor Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of a specific molecular target is a critical step in the development of novel therapeutics. This process, known as target identification and validation, transforms a bioactive small molecule from a mere "hit" in a phenotypic screen into a valuable tool for dissecting biological pathways and a potential starting point for a drug discovery program. This in-depth technical guide provides a comprehensive overview of the core methodologies employed to identify and validate the cellular targets of small molecule inhibitors. We will explore a range of established and cutting-edge techniques, from affinity-based proteomics to genetic approaches like CRISPR-Cas9 screening. Detailed experimental protocols for key methods are provided, and quantitative data is summarized in structured tables for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the intricate processes involved in target deconvolution.
Introduction: The Quest for the Target
Phenotypic drug discovery, where compounds are identified based on their effect on cellular or organismal behavior, has undergone a renaissance. However, the success of this approach hinges on the subsequent identification of the specific protein or proteins with which the compound interacts to elicit its therapeutic effect. This crucial step, termed target deconvolution, is often a complex and challenging endeavor. A thorough understanding of a drug's mechanism of action is paramount for several reasons:
-
Lead Optimization: Knowledge of the target allows for structure-activity relationship (SAR) studies to improve potency and selectivity.
-
Safety and Toxicity: Identifying off-target interactions can help predict and mitigate potential adverse effects.
-
Biomarker Development: A validated target can serve as a biomarker to monitor drug efficacy and patient response in clinical trials.
-
Understanding Biology: Target identification can unveil novel biological pathways and disease mechanisms.
The process of target identification is typically followed by target validation, which provides genetic or chemical evidence that modulating the identified target is indeed responsible for the observed phenotype.
Core Methodologies for Target Identification
A multi-pronged approach, combining several orthogonal techniques, is often the most effective strategy for confident target identification. The primary methods can be broadly categorized into affinity-based, genetic, and biophysical approaches.
Affinity-Based Proteomics
Affinity-based proteomics leverages the specific binding interaction between a small molecule inhibitor and its protein target to isolate and identify the target from a complex biological mixture, such as a cell lysate.
2.1.1 Compound Immobilization and Affinity Chromatography
In this classic approach, the inhibitor is chemically modified with a linker and immobilized on a solid support, such as sepharose beads.[1] This "bait" is then incubated with a cell lysate, allowing the target protein(s) to bind. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[1]
Experimental Workflow: Affinity Chromatography
Caption: Workflow for affinity chromatography-based target identification.
To distinguish true targets from non-specific binders, several control experiments are crucial:[1]
-
Matrix Alone: Using beads without the immobilized inhibitor.
-
Inactive Analog: Using an immobilized, structurally similar but biologically inactive compound.
-
Competitive Elution: Pre-incubating the lysate with an excess of the free, unmodified inhibitor to compete for binding to the target.
2.1.2 Kinobeads and Activity-Based Protein Profiling (ABPP)
For specific classes of enzymes, such as kinases, specialized affinity matrices have been developed. "Kinobeads" are comprised of a mixture of broad-spectrum kinase inhibitors immobilized on beads, allowing for the capture of a large portion of the cellular kinome.[2][3] This technique is particularly powerful for determining the selectivity profile of kinase inhibitors.[2][4] In a competitive binding experiment, the cell lysate is pre-incubated with the inhibitor of interest before being applied to the kinobeads.[3] The degree of target engagement by the free inhibitor is then quantified by the reduction in the amount of kinase captured by the beads.[2]
Activity-based protein profiling (ABPP) utilizes reactive chemical probes that covalently bind to the active site of enzymes. This approach provides a direct measure of enzyme activity and can be used in a competitive format to identify inhibitor targets.
Genetic Approaches
Genetic methods perturb gene expression to identify targets that, when altered, confer resistance or sensitivity to the inhibitor.
2.2.1 CRISPR-Cas9 Screening
CRISPR-Cas9 technology has revolutionized functional genomics and target identification.[5][6][7][8] Genome-wide CRISPR screens can be performed to identify genes whose knockout or activation leads to a change in sensitivity to a given inhibitor.
-
Resistance Screens: Cells are treated with a lethal concentration of the inhibitor. Surviving cells are enriched for sgRNAs targeting proteins that are essential for the inhibitor's activity (i.e., the drug target or essential downstream effectors).
-
Sensitization Screens: A sub-lethal concentration of the inhibitor is used. Genes whose disruption enhances the inhibitor's effect are identified.
CRISPR-Cas9 Screening Workflow
Caption: General workflow for a pooled CRISPR-Cas9 screen.
Biophysical Methods
Biophysical methods directly measure the interaction between a compound and a protein.
2.3.1 Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming target engagement in a cellular context.[9][10][11] The principle behind CETSA is that the binding of a ligand to a protein stabilizes it against thermal denaturation.[9] In a typical CETSA experiment, cells are treated with the inhibitor and then heated to a range of temperatures. The amount of soluble protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry. A shift in the melting curve of a protein in the presence of the inhibitor indicates a direct binding interaction.[12]
CETSA Principle
Caption: Ligand binding stabilizes proteins against heat denaturation.
Target Validation: From Correlation to Causation
Once a putative target has been identified, it is essential to validate that this target is indeed responsible for the inhibitor's biological effects.
Genetic Validation
-
Gene Knockout/Knockdown: Using CRISPR-Cas9 or RNA interference (siRNA, shRNA) to eliminate or reduce the expression of the target protein should phenocopy the effect of the inhibitor. Conversely, cells lacking the target should be resistant to the compound.
-
Gene Overexpression: Overexpression of the target protein may lead to increased sensitivity or, in some cases, resistance to the inhibitor, depending on the mechanism of action.
-
Mutation Analysis: Introducing mutations in the putative binding site of the target protein should abolish the inhibitor's effect.
Chemical Validation
-
Structure-Activity Relationship (SAR): A correlation should exist between the binding affinity of a series of analog compounds for the target protein and their cellular potency.
-
Orthogonal Chemical Probes: Using a structurally distinct inhibitor that is known to target the same protein should produce a similar biological phenotype.
Data Presentation
Quantitative data from target identification and validation experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | Immobilized inhibitor captures binding partners from lysate. | Unbiased, identifies direct binders. | Requires chemical modification of the inhibitor, potential for non-specific binding. |
| Kinobeads | Broad-spectrum immobilized kinase inhibitors capture a large portion of the kinome. | Excellent for kinase inhibitor profiling, provides selectivity data. | Limited to kinases and ATP-binding proteins. |
| CRISPR-Cas9 Screening | Genetic perturbation identifies genes that modulate inhibitor sensitivity. | Unbiased, genome-wide, provides functional information. | Identifies both direct targets and pathway components, can be complex to deconvolute. |
| CETSA | Ligand binding stabilizes proteins against thermal denaturation. | Confirms target engagement in cells, no compound modification needed. | Not suitable for all proteins, lower throughput for proteome-wide studies. |
Table 2: Example Data from a Competitive Binding Experiment (Kinobeads)
| Kinase | IC50 (nM) with Inhibitor Y |
| Target Kinase A | 15 |
| Off-target Kinase B | 250 |
| Off-target Kinase C | >10,000 |
Detailed Experimental Protocols
Protocol: Affinity Chromatography for Target Identification
-
Immobilization of Inhibitor:
-
Synthesize an analog of the inhibitor containing a suitable linker (e.g., with a terminal amine or carboxyl group).
-
Covalently couple the linker-modified inhibitor to activated sepharose beads (e.g., NHS-activated or epoxy-activated).
-
Thoroughly wash the beads to remove any uncoupled inhibitor.
-
Prepare control beads (matrix alone and immobilized inactive analog).
-
-
Cell Lysis and Lysate Preparation:
-
Culture cells to the desired density and harvest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Affinity Pulldown:
-
Incubate a defined amount of cell lysate with the inhibitor-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
For competitive elution control, pre-incubate the lysate with an excess of free inhibitor for 1 hour before adding the beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating.
-
Alternatively, use a specific elution method such as changing the pH or ionic strength, or competitive elution with a high concentration of free inhibitor.
-
Run the eluted proteins on an SDS-PAGE gel and visualize by silver or Coomassie staining.
-
Excise protein bands of interest or the entire lane for in-gel digestion with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the digested peptides by LC-MS/MS.
-
Identify the proteins using a protein database search algorithm.
-
Compare the proteins identified from the inhibitor-coupled beads with those from the control beads to identify specific binding partners.
-
Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of the inhibitor or vehicle control for a specified time.
-
-
Heating of Intact Cells:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Clarify the lysates by centrifugation at high speed to pellet the precipitated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the protein of interest.
-
Use a suitable secondary antibody and detect the signal.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized band intensity as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization.
-
Conclusion
The identification and validation of a small molecule's target are foundational to modern drug discovery. The multifaceted approach described in this guide, combining affinity-based proteomics, genetic screens, and biophysical methods, provides a robust framework for elucidating the mechanism of action of novel inhibitors. While each technique has its inherent strengths and limitations, their synergistic application can unravel the complex interplay between a compound and the cellular machinery, ultimately paving the way for the development of safer and more effective medicines. The continuous evolution of these technologies promises to further accelerate the journey from a phenotypic hit to a well-characterized drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 4. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. biocompare.com [biocompare.com]
- 8. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 9. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A superior loading control for the cellular thermal shift assay [ouci.dntb.gov.ua]
- 12. youtube.com [youtube.com]
The Role of Yersinia Adhesin A (YadA) in Host Cell Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yersinia adhesin A (YadA) is a key virulence factor expressed on the outer membrane of pathogenic Yersinia species, including Y. enterocolitica and Y. pseudotuberculosis. This homotrimeric protein, often described as having a "lollipop" structure, is crucial for the pathogenicity of Yersinia by mediating adhesion to host tissues, protecting the bacteria from the host immune system, and initiating intracellular signaling cascades that facilitate invasion and inflammation.[1][2] Expression of this compound is primarily regulated by temperature, with significant upregulation at 37°C, mimicking the environment of a mammalian host.[2][3] This guide provides an in-depth overview of this compound's interaction with various host cell types, summarizes quantitative data on these interactions, details relevant experimental protocols, and visualizes the key signaling pathways involved.
This compound-Mediated Interaction with Host Cell Types
This compound is a multifunctional adhesin that interacts with a variety of components of the host's extracellular matrix (ECM), such as collagen, laminin, and fibronectin.[4][5] This interaction serves as a bridge between the bacterium and host cell surface receptors, primarily β1-integrins.[6][7] This binding is a critical step that precedes bacterial invasion and the modulation of host cell functions. The specificity and efficiency of this interaction vary between different Yersinia species and host cell types.
Epithelial Cells
Epithelial cells are a primary target for Yersinia during intestinal infection. This compound promotes strong adhesion to and invasion of epithelial cell lines like HEp-2.[1][6][7] Notably, this compound from Y. pseudotuberculosis has been shown to mediate high-efficiency invasion, a process that is independent of the other major Yersinia invasin, Invasin.[7] This this compound-mediated uptake is dependent on β1-integrin receptors and involves the recruitment of host cell signaling molecules.[7]
Phagocytic Cells (Macrophages and Neutrophils)
This compound plays a complex role in the interaction with professional phagocytes. While it promotes adhesion to macrophages (e.g., J774 cell line) and polymorphonuclear leukocytes (PMNs), it also contributes to the resistance of Yersinia to phagocytosis.[8] This resistance is partly due to this compound's ability to protect the bacteria from complement-mediated opsonization.[8] Furthermore, by establishing close contact with these immune cells, this compound facilitates the injection of anti-phagocytic effector proteins (Yops) via the Type III Secretion System (T3SS), effectively disarming the host's immune response.[7][8]
Quantitative Analysis of this compound-Host Cell Interactions
The following tables summarize quantitative data from various studies investigating the efficiency of this compound-mediated adhesion and invasion. It is important to note that experimental conditions, bacterial strains, and host cell lines vary between studies, which can influence the absolute percentages.
Table 1: this compound-Mediated Invasion of Epithelial Cells
| Bacterial Strain | Host Cell Line | Key Finding | Invasion Efficiency (% of Inoculum) | Reference |
| Y. pseudotuberculosis (Yp30 [inv- this compound+]) | HEp-2 | This compound promotes high-efficiency uptake independent of Invasin. | ~1% | [7] |
| E. coli K-12 expressing this compound | HEp-2 | High expression of this compound leads to a significant increase in adhesion and subsequent invasion. | Not specified, but 10-fold increase in adhesion observed. | [7] |
| Y. enterocolitica O:3 (this compound+) at 37°C | Human Epithelial Cells | This compound expression at 37°C is crucial for efficient host cell binding and invasion. | Invasion significantly reduced in this compound-deficient bacteria at 37°C. |
Table 2: this compound-Mediated Adhesion to Phagocytic Cells
| Bacterial Strain | Host Cell Line | Key Finding | Adherence Comparison | Reference |
| Y. enterocolitica MRS40 (WT vs. inv this compound double mutant) | J774 Macrophages | This compound plays a significant role in the adherence of non-opsonized bacteria. | Fourfold decrease in adherence for the inv this compound double mutant. | [8] |
| Y. enterocolitica MRS40 (WT vs. inv this compound double mutant) | Human PMNs | Both Invasin and this compound contribute to adherence to neutrophils. | Adherence of the double mutant was significantly decreased. | [8] |
This compound-Initiated Host Cell Signaling Pathways
Upon binding to β1-integrins (often via an ECM bridge like fibronectin), this compound triggers intracellular signaling cascades in the host cell. These pathways can diverge to produce distinct cellular outcomes: bacterial uptake (invasion) or pro-inflammatory cytokine production (e.g., Interleukin-8).
A central event is the clustering of β1-integrins, which leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine 397 (Tyr397).[2] This activated FAK serves as a scaffold for the assembly of a signaling complex that includes Src family kinases. The subsequent activation of the small GTPase Ras is a critical branch point.[2]
-
Invasion Pathway : The Ras-activated pathway leading to invasion is dependent on Phosphatidylinositol 3-kinase (PI3K) and subsequent actin cytoskeleton rearrangements.[2]
-
IL-8 Production Pathway : Alternatively, Ras activation can trigger the mitogen-activated protein kinase (MAPK) cascade, including the ERK1/2 pathway, which leads to the transcription and secretion of the pro-inflammatory chemokine IL-8.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-host cell interactions.
Bacterial Adhesion Assay (Fluorescence Microscopy)
This protocol is used to quantify the number of bacteria attached to host cells.
Workflow Diagram
Methodology
-
Cell Culture : Seed mammalian host cells (e.g., HEp-2, J774) onto sterile glass coverslips in a 24-well plate and grow to ~90% confluency.
-
Bacterial Preparation : Grow Yersinia strains (wild-type and this compound mutant) overnight in appropriate broth at 26°C. Subculture and grow at 37°C for 2-3 hours to induce this compound expression. For visualization, bacteria can be transformed with a plasmid expressing a fluorescent protein like GFP.
-
Infection : Wash host cell monolayers three times with warm PBS. Infect cells with the bacterial suspension at a desired Multiplicity of Infection (MOI), typically between 10 and 100. Centrifuge the plate briefly (e.g., 200 x g for 5 minutes) to synchronize the infection.
-
Incubation : Incubate for 30-60 minutes at 37°C in 5% CO₂ to allow for bacterial adhesion.
-
Washing : Aspirate the medium and wash the monolayers five times with warm PBS to remove non-adherent bacteria.
-
Fixation and Staining : Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Permeabilize if necessary and stain host cell nuclei with DAPI (4′,6-diamidino-2-phenylindole).
-
Microscopy and Quantification : Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope with appropriate filters for the bacterial fluorescent tag (if used) and DAPI. Count the number of bacteria associated with at least 100 cells to determine the average number of adherent bacteria per cell.
Invasion Assay (Gentamicin Protection Assay)
This assay quantifies the number of bacteria that have successfully invaded host cells. It relies on the principle that gentamicin is a cell-impermeable antibiotic, thus killing only extracellular bacteria.
Methodology
-
Infection : Follow steps 1-4 of the Adhesion Assay protocol.
-
Antibiotic Treatment : After the adhesion incubation period, wash the cells twice with PBS and then add fresh culture medium containing gentamicin (typically 50-100 µg/mL).
-
Incubation : Incubate for 60-90 minutes at 37°C. This allows the gentamicin to kill all extracellular bacteria while intracellular bacteria remain protected.
-
Cell Lysis : Wash the monolayers three times with PBS to remove the antibiotic. Lyse the host cells by adding a solution of 1% Triton X-100 in sterile water and incubating for 10 minutes.
-
Quantification : Serially dilute the lysate in PBS and plate the dilutions onto appropriate agar plates (e.g., LB agar). Incubate overnight at 26°C.
-
Calculation : Count the resulting colonies (Colony Forming Units, CFUs) to determine the number of viable intracellular bacteria. Invasion efficiency is typically expressed as the percentage of the initial inoculum that survived the gentamicin treatment.
Analysis of Host Cell Protein Phosphorylation (Western Blot)
This protocol is used to detect the activation of signaling proteins, like FAK, in response to this compound-mediated binding.
Methodology
-
Cell Culture and Starvation : Grow host cells in 6-well plates to confluency. Prior to infection, starve the cells in serum-free medium for 4-16 hours to reduce basal levels of protein phosphorylation.
-
Infection : Infect the starved cells with this compound-expressing Yersinia at a high MOI (e.g., 100) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis : At each time point, place the plate on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification : Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FAK [Tyr397]).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Loading Control : Strip the membrane and re-probe with an antibody for the total amount of the target protein (e.g., anti-FAK) and/or a housekeeping protein (e.g., β-actin) to ensure equal protein loading across all samples.
Conclusion
The Yersinia adhesin A is a sophisticated bacterial protein that plays a pivotal role in the pathogenesis of yersiniosis. Its ability to bind to host cells, particularly via β1-integrins, triggers complex signaling pathways that Yersinia exploits to facilitate invasion and modulate the host's immune and inflammatory responses. Understanding the quantitative aspects of these interactions and the molecular mechanisms of the downstream signaling is critical for the development of novel therapeutic strategies aimed at disrupting the initial stages of Yersinia infection. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to this field.
References
- 1. Detection of Bacterial Adherence to Host Cells Using Fluorescence Imaging [jove.com]
- 2. Cell invasion and IL-8 production pathways initiated by this compound of Yersinia pseudotuberculosis require common signalling molecules (FAK, c-Src, Ras) and distinct cell factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK signaling pathways regulate IL-8 mRNA stability and IL-8 protein expression in cystic fibrosis lung epithelial cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. array.aami.org [array.aami.org]
- 7. med.virginia.edu [med.virginia.edu]
- 8. researchgate.net [researchgate.net]
The Potential of Targeting Yersinia Adhesin A (YadA) as a Therapeutic Strategy Against Pathogenic Yersinia Infections
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper explores the untapped potential of developing inhibitors against Yersinia adhesin A (YadA), a key virulence factor in pathogenic Yersinia species. While no clinically approved "this compound inhibitors" currently exist, this document provides a comprehensive overview of this compound's structure, function, and pathogenic mechanisms, laying the groundwork for future research and development in this area. We will delve into hypothetical therapeutic applications, potential inhibitor classes, and detailed experimental protocols to guide the discovery and evaluation of novel anti-infective agents targeting this critical bacterial protein.
Introduction: The Role of this compound in Yersinia Pathogenesis
Yersinia species, including Y. pestis, Y. pseudotuberculosis, and Y. enterocolitica, are responsible for a range of diseases from gastroenteritis to the life-threatening plague.[1][2] A crucial element in their arsenal of virulence factors is the outer membrane adhesin, this compound.[1][2] This protein is encoded on a virulence plasmid common to the pathogenic Yersinia species.[2]
This compound is a multifaceted protein that plays a pivotal role in the initial stages of infection by mediating adhesion to host tissues.[1][2][3] It binds to various extracellular matrix (ECM) proteins, including collagen, laminin, and fibronectin, thereby facilitating bacterial colonization and invasion of host cells.[2][4] Beyond its adhesive properties, this compound also contributes to serum resistance by inhibiting the classical complement pathway, and it can mediate bacterial autoagglutination.[2] Given its critical role in virulence and its surface-exposed nature, this compound presents an attractive target for the development of novel therapeutics aimed at combating Yersinia infections.
This compound Structure and Function
This compound is a homotrimeric protein that forms a characteristic "lollipop"-shaped structure on the bacterial surface.[2] Each subunit consists of a C-terminal domain that anchors the protein to the outer membrane, a long, stalk-like coiled-coil region, and an N-terminal globular head domain that is responsible for binding to host cell receptors.[1][2] The trimerization of this compound is essential for its function.[1]
The different domains of the this compound protein are associated with distinct functions. The N-terminal head domain contains the primary binding sites for ECM proteins. Interestingly, subtle variations in the N-terminal sequence between this compound from different Yersinia species can lead to significant differences in their binding specificities and pathogenic outcomes.[4] For instance, the this compound from Y. pseudotuberculosis contains an "uptake domain" that mediates tight binding to fibronectin and subsequent invasion of human cells, a feature absent in the this compound of Y. enterocolitica.[4]
Signaling Pathways and Pathogenic Mechanisms
This compound-mediated adhesion to host cells is a critical initiating event in Yersinia pathogenesis. Upon binding to ECM proteins, particularly those associated with β1 integrin receptors, this compound can trigger host cell signaling cascades that lead to bacterial uptake.[4] This process allows the bacteria to breach epithelial barriers and disseminate to underlying tissues.[3][4]
Figure 1: this compound-mediated host cell interaction pathway.
Potential Therapeutic Applications of this compound Inhibitors
The development of molecules that can specifically inhibit the function of this compound holds significant promise for the treatment of Yersinia infections. By blocking the adhesive properties of this compound, such inhibitors could prevent the initial attachment of bacteria to host tissues, thereby thwarting the infection at a very early stage. This anti-adhesion strategy offers a compelling alternative to traditional antibiotics, as it is less likely to impose strong selective pressure for the development of resistance.
Potential therapeutic applications for this compound inhibitors include:
-
Prophylaxis: For individuals at high risk of exposure to pathogenic Yersinia, such as laboratory workers or military personnel in endemic areas.
-
Treatment of acute infections: As a standalone therapy or in combination with antibiotics to enhance bacterial clearance.
-
Prevention of post-infectious complications: By reducing the bacterial burden and dissemination, this compound inhibitors could potentially mitigate the risk of developing autoimmune sequelae like reactive arthritis, which has been linked to this compound-mediated collagen binding.[2]
Hypothetical Classes of this compound Inhibitors and Mechanisms of Action
Two primary classes of molecules could be explored as potential this compound inhibitors:
-
Small Molecule Inhibitors: These would be designed to bind to specific pockets within the N-terminal head domain of this compound, thereby sterically hindering its interaction with ECM proteins. High-throughput screening of chemical libraries followed by structure-based drug design could lead to the identification of potent and specific small molecule inhibitors.
-
Monoclonal Antibodies (mAbs): Humanized monoclonal antibodies could be developed to target specific epitopes on the this compound protein. These mAbs could function by directly blocking the binding sites for ECM proteins or by opsonizing the bacteria for enhanced phagocytic clearance.
Quantitative Data for Hypothetical this compound Inhibitors
The following tables present hypothetical data for potential this compound inhibitors to illustrate the types of quantitative information that would be generated during a drug discovery program.
Table 1: Hypothetical Small Molecule this compound Inhibitors
| Compound ID | Target Domain | IC50 (µM) vs. Fibronectin | IC50 (µM) vs. Collagen | IC50 (µM) vs. Laminin |
| YI-101 | N-terminal | 0.5 | 1.2 | 2.5 |
| YI-203 | N-terminal | 1.8 | 0.2 | 0.9 |
| YI-452 | N-terminal | 0.1 | 0.3 | 0.8 |
Table 2: Hypothetical Monoclonal Antibody this compound Inhibitors
| Antibody ID | Target Epitope | Binding Affinity (KD, nM) | Adhesion Inhibition (%) |
| mAb-YadA-01 | Head Domain | 0.1 | 95 |
| mAb-YadA-02 | Stalk Region | 1.5 | 40 |
| mAb-YadA-03 | Head Domain | 0.05 | 98 |
Experimental Protocols
Detailed methodologies are crucial for the successful discovery and validation of this compound inhibitors. Below are outlines of key experimental protocols.
High-Throughput Screening (HTS) for Small Molecule Inhibitors
This assay is designed to rapidly screen large chemical libraries for compounds that inhibit the interaction between this compound and an ECM protein.
Principle: An enzyme-linked immunosorbent assay (ELISA)-based format is used to measure the binding of recombinant this compound to immobilized fibronectin.
Protocol:
-
Coat 96-well microtiter plates with human fibronectin (10 µg/mL) overnight at 4°C.
-
Wash plates three times with phosphate-buffered saline (PBS) containing 0.05% Tween 20 (PBST).
-
Block non-specific binding sites with 3% bovine serum albumin (BSA) in PBS for 2 hours at room temperature.
-
Wash plates three times with PBST.
-
Add test compounds at various concentrations to the wells, followed by the addition of purified, His-tagged recombinant this compound N-terminal domain (5 µg/mL).
-
Incubate for 1 hour at 37°C.
-
Wash plates three times with PBST.
-
Add an anti-His tag antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.
-
Wash plates five times with PBST.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.
-
Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.
Figure 2: High-throughput screening workflow for this compound inhibitors.
Cell Adhesion Assay
This assay evaluates the ability of a test compound to inhibit the adhesion of live Yersinia to human intestinal epithelial cells.
Principle: Yersinia enterocolitica are pre-incubated with the test compound and then added to a monolayer of Caco-2 cells. The number of adherent bacteria is quantified by plating serial dilutions of cell lysates.
Protocol:
-
Seed Caco-2 cells in 24-well plates and grow to confluence.
-
Grow Y. enterocolitica to mid-log phase in LB broth.
-
Wash the bacteria and resuspend in cell culture medium.
-
Pre-incubate the bacteria with the test compound or vehicle control for 30 minutes at 37°C.
-
Wash the Caco-2 cell monolayers with PBS.
-
Add the pre-incubated bacteria to the Caco-2 cells at a multiplicity of infection (MOI) of 100.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Wash the monolayers three times with PBS to remove non-adherent bacteria.
-
Lyse the Caco-2 cells with 0.1% Triton X-100 in PBS.
-
Plate serial dilutions of the lysates on LB agar plates.
-
Incubate the plates overnight at 37°C and count the colony-forming units (CFUs).
-
Calculate the percent adhesion relative to the vehicle control.
Conclusion and Future Directions
While the development of "this compound inhibitors" is still in a nascent, conceptual stage, the scientific rationale for targeting this key virulence factor is strong. The multifaceted role of this compound in Yersinia pathogenesis, from initial adhesion to immune evasion, makes it a prime candidate for the development of novel anti-infective therapies. This technical guide provides a foundational framework for initiating research in this promising area. Future efforts should focus on the expression and purification of functional this compound domains for structural studies and HTS, the development of robust cell-based and in vivo models of Yersinia infection, and the exploration of diverse chemical and biological modalities for inhibiting this compound function. The insights gained from such studies will be invaluable in the quest for new treatments to combat the significant threat posed by pathogenic Yersinia species.
References
- 1. This compound bacterial adhesin protein domain - Wikipedia [en.wikipedia.org]
- 2. This compound, the multifaceted Yersinia adhesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound Protein of Yersinia pseudotuberculosis Mediates High-Efficiency Uptake into Human Cells under Environmental Conditions in Which Invasin Is Repressed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
The Role of Yersinia Adhesin A (YadA) in Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yersinia Adhesin A (YadA) is a key virulence factor for pathogenic Yersinia species, including Yersinia enterocolitica and Yersinia pseudotuberculosis. This homotrimeric outer membrane protein plays a crucial role in the initial stages of infection by mediating adhesion to host cells and the extracellular matrix (ECM). Beyond simple attachment, this compound is instrumental in bacterial invasion of host cells and the modulation of the host immune response, contributing significantly to the pathogenesis of yersiniosis. This technical guide provides an in-depth overview of this compound's function in various disease models, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Core Functions of this compound in Pathogenesis
This compound is a multifaceted protein that significantly contributes to the virulence of Yersinia species. Its functions are integral to the bacteria's ability to colonize a host and evade the immune system.
-
Adhesion and Invasion: this compound facilitates the binding of Yersinia to various host cells and ECM components like collagen, laminin, and fibronectin.[1][2] This interaction is often mediated through host cell surface receptors, particularly β1 integrins.[3][4] The binding of this compound to these receptors can trigger internalization of the bacteria into host cells.[1][4]
-
Serum Resistance: this compound provides a protective advantage to the bacteria in the bloodstream by conferring resistance to the bactericidal activity of the host's serum complement system.[1]
-
Immune Response Modulation: Upon binding to host cells, this compound can trigger intracellular signaling cascades that lead to the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), contributing to the inflammatory response characteristic of Yersinia infections.[3]
Interestingly, the specific functions of this compound can differ between Yersinia species. For instance, this compound from Y. pseudotuberculosis (YadApstb) is highly efficient at mediating invasion, whereas this compound from Y. enterocolitica (YadAent) primarily functions as an adhesin with limited invasive properties.[5]
Quantitative Analysis of this compound Function in Disease Models
The functional differences between this compound variants have been quantified in various in vitro models. The following tables summarize key findings from comparative studies.
Table 1: Adhesion and Invasion Efficiency of E. coli Expressing Different this compound Variants in HEp-2 Cells
| Bacterial Strain | Relative Adhesion Rate | Relative Invasion Rate |
| E. coli expressing YadApstb | 1.0 | 1.0 |
| E. coli expressing YadAent | 1.0 | < 0.01 |
Data is expressed relative to the adhesion and invasion rate of E. coli expressing YadApstb.
Table 2: Binding Specificity of this compound Variants to Extracellular Matrix Proteins
| Bacterial Strain | Binding to Collagen Type I (A595) | Binding to Laminin (A595) | Binding to Fibronectin (bacteria/field) |
| E. coli expressing YadApstb | ~0.4 | ~0.5 | ~150 |
| E. coli expressing YadAent | ~1.2 | ~1.3 | ~25 |
Binding to collagen and laminin was quantified by measuring the absorbance of stained, bound bacteria. Binding to fibronectin was quantified by direct microscopic counting.
Experimental Protocols for Studying this compound Function
Reproducible and quantitative assessment of this compound function is critical for research and development. Below are detailed methodologies for key experiments.
Adhesion and Invasion Assay (Gentamicin Protection Assay)
This assay quantifies both the total number of bacteria associated with host cells (adhesion) and the number of bacteria that have successfully invaded the cells.
Materials:
-
Bacterial strains expressing the this compound protein of interest.
-
HEp-2 epithelial cells (or other suitable cell line).
-
24-well tissue culture plates.
-
Binding buffer (e.g., RPMI 1640 with 20 mM HEPES, pH 7.0, and 0.4% bovine serum albumin).
-
Gentamicin solution (100 µg/mL).
-
0.1% Triton X-100 lysis buffer.
-
Phosphate-buffered saline (PBS).
-
Bacterial culture medium and agar plates.
Protocol:
-
Cell Culture: Seed HEp-2 cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Bacterial Preparation: Culture the Yersinia or recombinant E. coli strains under conditions that induce this compound expression (e.g., growth at 37°C).
-
Infection:
-
Wash the HEp-2 cell monolayers three times with PBS.
-
Add binding buffer to each well.
-
Add approximately 5 x 106 bacteria to each well.
-
Incubate at 37°C for 1 hour to allow for invasion.
-
-
Quantification of Adhesion:
-
After incubation, extensively wash the cells with PBS to remove non-adherent bacteria.
-
Lyse the cells with 0.1% Triton X-100.
-
Plate serial dilutions of the lysate on bacterial agar plates to determine the total number of cell-associated bacteria (adherent and invaded).
-
-
Quantification of Invasion:
-
For a parallel set of wells, after the 1-hour infection, wash the cells and add fresh medium containing gentamicin (100 µg/mL).
-
Incubate for 1-2 hours. Gentamicin will kill extracellular bacteria but not intracellular bacteria.
-
Wash the cells again with PBS to remove the gentamicin.
-
Lyse the cells with 0.1% Triton X-100.
-
Plate serial dilutions of the lysate on bacterial agar plates to determine the number of viable intracellular bacteria.
-
Serum Resistance Assay
This assay measures the ability of bacteria to survive in the presence of active serum complement.
Materials:
-
Bacterial strains expressing this compound.
-
Normal human serum.
-
Heat-inactivated human serum (control; incubate at 56°C for 30 minutes to inactivate complement).
-
Bacterial culture medium and agar plates.
Protocol:
-
Prepare a suspension of 300-600 bacteria in a small volume.
-
Incubate the bacteria in 5% normal human serum or 5% heat-inactivated serum for 1 hour at 37°C.
-
Plate serial dilutions of the bacterial suspension to determine the number of surviving colony-forming units (CFU).
-
Calculate serum resistance as the percentage of bacteria surviving in normal serum relative to the number surviving in heat-inactivated serum.
Signaling Pathways Triggered by this compound
This compound initiates complex intracellular signaling cascades upon binding to host cell β1 integrins. These pathways can lead to distinct cellular outcomes, namely bacterial invasion and the production of the pro-inflammatory chemokine IL-8.
This compound-Mediated Invasion Pathway
The internalization of Yersinia following this compound binding is an active process requiring the recruitment of several host cell signaling molecules. This pathway involves the activation of phosphatidylinositol 3-kinase (PI3K) and the subsequent polymerization of actin, which drives the engulfment of the bacterium.[4]
This compound-Induced IL-8 Production Pathway
In addition to promoting its own uptake, this compound triggers a pro-inflammatory response by activating the Ras-MAPK signaling pathway, which culminates in the transcription and secretion of IL-8.[3]
Experimental Workflow for this compound Functional Assays
The following diagram illustrates a generalized workflow for conducting the adhesion and invasion assays described in this guide.
Conclusion
This compound is a critical virulence factor of pathogenic Yersinia species, with a well-defined role in host-pathogen interactions. Its ability to mediate adhesion, invasion, and modulate the host immune response makes it a prime target for the development of novel therapeutics against yersiniosis. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate functions of this compound and to explore strategies for inhibiting its activity. The distinct signaling pathways triggered by this compound for invasion and inflammation also offer multiple potential targets for therapeutic intervention.
References
- 1. Unique Cell Adhesion and Invasion Properties of Yersinia enterocolitica O:3, the Most Frequent Cause of Human Yersiniosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound Protein of Yersinia pseudotuberculosis Mediates High-Efficiency Uptake into Human Cells under Environmental Conditions in Which Invasin Is Repressed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Invasion of Epithelial Cells by Yersinia pestis: Evidence for a Y. pestis-Specific Invasin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Adhesion protein this compound of Yersinia species mediates binding of bacteria to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
review of YADA inhibitor research
An In-depth Technical Guide to YAP-TEAD Inhibitor Research for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the research and development of inhibitors targeting the YAP/TAZ-TEAD signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer. It is important to clarify a potential point of confusion: this document focuses on the Yes-associated protein (YAP) , a key component of the Hippo signaling pathway in mammals. This is distinct from the YadA protein, a bacterial adhesin. The context of inhibitor research and drug development strongly indicates that the intended topic is the YAP/TAZ-TEAD pathway, a promising target for novel anti-cancer therapies.
This guide summarizes key quantitative data from preclinical and clinical studies, details common experimental protocols for evaluating inhibitor efficacy, and provides visual representations of the core signaling pathway and a representative experimental workflow.
The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo signaling pathway is a highly conserved kinase cascade that plays a crucial role in regulating organ size, tissue homeostasis, and cell fate.[1] When the Hippo pathway is active, a series of kinases (MST1/2 and LATS1/2) phosphorylate the transcriptional co-activators YAP and its paralog TAZ.[2][3] This phosphorylation leads to their cytoplasmic retention and subsequent degradation.[1] In the absence of upstream Hippo signaling (i.e., when the pathway is inactive), unphosphorylated YAP and TAZ translocate to the nucleus. There, they bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation, survival, and migration.[3][4] Dysregulation of this pathway, leading to the hyperactivation of YAP/TAZ-TEAD, is a common event in various cancers, making it an attractive target for therapeutic intervention.[5][6]
References
- 1. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
- 6. youtube.com [youtube.com]
Methodological & Application
optimal concentration of YADA inhibitor for kinase assays
Application Note & Protocol
Topic: Determining the Optimal Concentration of YADA-1 Inhibitor for FAK Kinase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Yersinia pseudotuberculosis adhesin A (this compound) is a critical virulence factor that mediates bacterial adhesion to host cells. Upon binding to β1-integrins, this compound triggers the activation of complex intracellular signaling cascades that facilitate bacterial invasion and modulate the host immune response. A key event in this process is the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that serves as a central hub for signals from integrins. The this compound-induced pathway involves the autophosphorylation of FAK, which subsequently activates other kinases such as c-Src and the Ras-MAPK cascade, ultimately leading to cellular responses like cytokine production and cytoskeletal rearrangements[1].
Targeting kinases within this pathway presents a potential therapeutic strategy to counteract infection. This compound-1 is a novel small molecule inhibitor developed to target FAK. This document provides a detailed protocol for determining the optimal concentration and inhibitory activity (IC50) of this compound-1 against FAK using a biochemical kinase assay. It also includes representative data on the selectivity of this compound-1.
This compound-Induced FAK Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the Yersinia this compound protein upon engagement with host cell integrins, leading to the activation of FAK and downstream effectors.
Experimental Protocol: FAK Kinase Assay for IC50 Determination
This protocol describes how to measure the potency of the this compound-1 inhibitor by determining its IC50 value in a biochemical assay format. The method is based on quantifying the amount of phosphorylated substrate produced by FAK.
Required Materials
-
Enzymes and Substrates:
-
Recombinant human FAK enzyme
-
Poly(E,Y) 4:1 peptide substrate
-
-
Reagents:
-
This compound-1 Inhibitor
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
DMSO (Dimethyl sulfoxide)
-
Stop Solution (e.g., 50 mM EDTA)
-
-
Equipment and Consumables:
-
384-well microplates (low-volume, white)
-
Multichannel pipette and/or automated liquid handler
-
Plate reader capable of luminescence or fluorescence detection
-
Luminescent or fluorescent kinase activity detection kit (e.g., ADP-Glo™, HTRF® KinEASE™)[2]
-
Experimental Workflow Diagram
The following diagram outlines the major steps of the experimental protocol.
Step-by-Step Procedure
-
Inhibitor Preparation: Prepare a serial dilution series of the this compound-1 inhibitor.
-
Create a starting stock of 1 mM this compound-1 in 100% DMSO.
-
Perform an 11-point, 1:3 serial dilution in DMSO. The final well concentration will be 100-fold lower than this series. This range should span from high (expected 100% inhibition) to low (no inhibition) concentrations.
-
-
Reaction Setup (Final Volume: 20 µL):
-
Add 2 µL of the serially diluted this compound-1 inhibitor or DMSO (for 0% and 100% inhibition controls) to the wells of a 384-well plate.
-
Add 10 µL of a 2x Kinase/Substrate solution (containing FAK enzyme and Poly(E,Y) substrate in Kinase Assay Buffer) to all wells.
-
Pre-incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 8 µL of a 2.5x ATP solution (prepared in Kinase Assay Buffer). The final ATP concentration should be at or near its Km for the kinase.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 10 µL of Stop Solution.
-
Add the detection reagents as per the manufacturer's instructions for the chosen kinase assay kit (e.g., ADP-Glo™).
-
Incubate for the recommended time to allow the detection signal to stabilize.
-
-
Data Acquisition:
-
Measure the signal (e.g., luminescence) using a compatible plate reader.
-
Data Analysis
-
Normalize the data using the 0% inhibition (DMSO only) and 100% inhibition (no enzyme or high inhibitor concentration) controls.
-
Plot the normalized percent inhibition against the logarithm of the this compound-1 inhibitor concentration.
-
Fit the data to a four-parameter logistic (log[inhibitor] vs. response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Representative Data: this compound-1 Inhibitor Potency and Selectivity
The following tables summarize representative quantitative data for the this compound-1 inhibitor.
Table 1: IC50 Value of this compound-1 against FAK
| Kinase | Substrate | ATP Conc. (µM) | This compound-1 IC50 (nM) |
| FAK | Poly(E,Y) | 10 | 8.2 |
Table 2: Kinase Selectivity Profile of this compound-1
The selectivity of this compound-1 was assessed against a panel of related tyrosine kinases to determine its specificity for FAK.
| Kinase | This compound-1 IC50 (nM) | Selectivity (Fold vs. FAK) |
| FAK | 8.2 | 1x |
| c-Src | 850 | >100x |
| PYK2 | 95 | ~12x |
| EGFR | >10,000 | >1200x |
| VEGFR2 | >10,000 | >1200x |
Conclusion
The protocol described provides a robust method for determining the optimal concentration and IC50 of the this compound-1 inhibitor against its target kinase, FAK. The representative data indicate that this compound-1 is a potent and highly selective inhibitor of FAK, with an IC50 in the low nanomolar range. Its high selectivity against other kinases, including the closely related PYK2 and the downstream effector c-Src, suggests that this compound-1 is a specific tool for studying FAK-dependent signaling pathways, such as those initiated by the bacterial virulence factor this compound. These characteristics make this compound-1 a promising candidate for further investigation as a modulator of host-pathogen interactions.
References
YADA inhibitor solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the utilization of YADA inhibitors in preclinical research. These guidelines cover solubility characteristics, preparation for in vitro and in vivo experiments, and the inhibitor's putative mechanism of action within the Hippo signaling pathway. The protocols outlined below are intended to serve as a starting point for researchers and may require optimization based on specific experimental conditions and the particular characteristics of the this compound inhibitor being investigated.
This compound Inhibitor Solubility
The solubility of a compound is a critical factor in its experimental application. Small molecule inhibitors often exhibit limited aqueous solubility and are typically dissolved in organic solvents to create stock solutions. The following table summarizes the general solubility profile of a hypothetical this compound inhibitor based on common characteristics of similar research compounds.
| Solvent | Solubility | Concentration (Stock Solution) | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly soluble | 10-50 mM | DMSO is a common solvent for preparing high-concentration stock solutions. It is important to note that high concentrations of DMSO can be toxic to cells.[1][2] |
| Ethanol | Moderately soluble | 1-10 mM | Can be used as an alternative to DMSO, but may have a higher potential for cellular toxicity at lower concentrations. |
| Water | Poorly soluble | < 1 µM | Direct dissolution in aqueous buffers is generally not feasible for lipophilic inhibitors.[3] |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | < 1 µM | Similar to water, direct dissolution in PBS is not recommended. Dilution from a DMSO stock is the standard method. |
Note: The solubility of any specific this compound inhibitor may vary. It is recommended to consult the manufacturer's datasheet for specific solubility information. If solubility issues arise, techniques such as vortexing, sonication, or gentle heating (not exceeding 50°C) can be employed to aid dissolution.[1]
Experimental Protocols
Preparation of this compound Inhibitor for In Vitro Experiments (Cell-Based Assays)
This protocol describes the preparation of a this compound inhibitor for use in cell culture experiments. The final concentration of the inhibitor and the vehicle (e.g., DMSO) should be optimized to minimize off-target effects and cytotoxicity.
Materials:
-
This compound inhibitor powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh the required amount of this compound inhibitor powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution until the inhibitor is completely dissolved. If necessary, use an ultrasonic bath for short intervals to aid dissolution.
-
-
Prepare Intermediate Dilutions (Optional):
-
For creating a range of final concentrations, it is often convenient to prepare intermediate dilutions from the high-concentration stock solution using sterile cell culture medium or DMSO.
-
-
Prepare Working Solution:
-
Dilute the stock solution or intermediate dilutions into pre-warmed cell culture medium to the desired final concentration immediately before adding to the cells.
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% to 0.5%, to avoid solvent-induced toxicity.[1]
-
A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Storage:
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Preparation of this compound Inhibitor for In Vivo Experiments (Animal Models)
This protocol provides a general guideline for preparing a this compound inhibitor for administration to laboratory animals. The choice of vehicle and route of administration will depend on the experimental design, the animal model, and the physicochemical properties of the inhibitor.
Materials:
-
This compound inhibitor powder
-
Sterile vehicle (e.g., DMSO, saline, corn oil, polyethylene glycol)
-
Sterile tubes
-
Vortex mixer
-
Homogenizer or sonicator (optional)
Protocol:
-
Vehicle Selection:
-
Select an appropriate and well-tolerated vehicle for the chosen route of administration. Common vehicles include:
-
Oral (PO): Corn oil, 0.5% methylcellulose in water.
-
Intraperitoneal (IP): Saline, PBS, or a solution containing a solubilizing agent like Tween 80 or PEG400.
-
Intravenous (IV): Saline, PBS, often with a co-solvent like DMSO (final concentration should be low, typically <10%).
-
-
-
Formulation Preparation:
-
Weigh the required amount of this compound inhibitor.
-
If using a co-solvent like DMSO, first dissolve the inhibitor in a small volume of DMSO.
-
Gradually add the primary vehicle (e.g., saline, corn oil) to the dissolved inhibitor while vortexing or stirring to create a homogenous suspension or solution.
-
For suspensions, a homogenizer or sonicator may be necessary to achieve a uniform particle size.
-
-
Sterilization:
-
If the formulation is a solution and will be administered via a parenteral route (e.g., IV, IP), it should be sterile-filtered through a 0.22 µm filter. Suspensions cannot be sterile-filtered and should be prepared aseptically.
-
-
Administration:
-
Storage:
-
Prepare the formulation fresh for each experiment if possible. If storage is necessary, consult stability data for the specific inhibitor and formulation.
-
Mechanism of Action and Signaling Pathway
The this compound inhibitor is hypothesized to target the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. Specifically, the inhibitor is thought to disrupt the interaction between the transcriptional co-activator YAP (Yes-associated protein) and the TEAD (TEA domain) family of transcription factors. This interaction is a key downstream event in the Hippo pathway.
Caption: The Hippo Signaling Pathway and the proposed mechanism of action for the this compound inhibitor.
When the Hippo pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP.[6] Phosphorylated YAP is retained in the cytoplasm and targeted for degradation. However, when the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.[6][7] Dysregulation of the Hippo pathway, leading to YAP/TEAD hyperactivity, is implicated in various cancers.[6][8] The this compound inhibitor is designed to block the YAP-TEAD interaction, thereby preventing the transcription of target genes and suppressing tumor growth.
Experimental Workflow for In Vitro Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a this compound inhibitor in a cell-based assay.
Caption: A generalized experimental workflow for assessing the in vitro effects of a this compound inhibitor.
This workflow begins with the preparation of the inhibitor and the cell culture. Following treatment and incubation, various endpoint assays can be performed to assess the inhibitor's impact on cellular processes such as proliferation, viability, or apoptosis. The results are then analyzed to determine the efficacy of the this compound inhibitor.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. newswise.com [newswise.com]
Application Notes and Protocols for Measuring YADA Inhibitor Efficacy
A Note on the Target: The term "YADA" does not correspond to a widely recognized protein kinase or signaling pathway in publicly available scientific literature. However, the Yersinia adhesin A (this compound) protein from Yersinia pseudotuberculosis is known to initiate intracellular signaling cascades in human cells upon infection. This compound promotes adhesion to host cells via β1-integrins, triggering signaling pathways involving Focal Adhesion Kinase (FAK), Src, Ras, and downstream MAP kinases like ERK1/2, which regulate processes such as cell invasion and IL-8 production[1].
For the purposes of these application notes, we will consider "this compound" as a hypothetical intracellular protein kinase that is a component of the pathway triggered by the bacterial protein this compound. The following protocols are therefore based on established, standard methodologies for characterizing the efficacy of small molecule inhibitors against protein kinases.
Overview of the this compound Signaling Pathway
The this compound protein of Yersinia binds to β1-integrins on the host cell surface. This interaction leads to the recruitment and activation of a signaling complex involving Focal Adhesion Kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src[1]. This complex then activates the small GTPase Ras. Activated Ras can then initiate multiple downstream cascades, including the Raf-MEK-ERK pathway, which is critical for cytokine production, and a PI3K-dependent pathway that is essential for bacterial invasion[1]. For these protocols, we will focus on a hypothetical downstream kinase, "this compound Kinase," which is activated by this cascade and whose inhibition is the goal.
In Vitro Efficacy Assessment
In vitro assays are essential for determining the direct inhibitory activity of a compound on the purified this compound kinase enzyme. These assays measure key parameters like IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%).
Biochemical Kinase Assay (Luminescence-Based)
This protocol measures the amount of ATP remaining in solution following a kinase reaction. Lower ATP levels indicate higher kinase activity, and conversely, higher ATP levels indicate inhibition.
Experimental Protocol:
-
Prepare Reagents:
-
This compound Kinase: Recombinant, purified this compound kinase enzyme.
-
Substrate: A specific peptide substrate for this compound kinase.
-
Kinase Buffer: Buffer optimized for this compound kinase activity.
-
ATP: At a concentration near the Km for this compound kinase.
-
Test Compounds: Serial dilutions of the this compound inhibitor.
-
Detection Reagent: An ATP-detection reagent that produces a luminescent signal proportional to ATP concentration (e.g., Kinase-Glo®).
-
-
Assay Procedure:
-
Add 5 µL of kinase buffer containing the this compound kinase and substrate to the wells of a 384-well plate.
-
Add 50 nL of test compound from the dilution series (or DMSO as a vehicle control).
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect remaining ATP by adding 10 µL of the ATP-detection reagent.
-
Incubate for 10 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to DMSO controls.
-
Plot percent inhibition against the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary: In Vitro Assays
The table below summarizes hypothetical efficacy data for two candidate this compound inhibitors compared to a known broad-spectrum kinase inhibitor, Staurosporine.
| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) |
| This compound-i-01 | Luminescence | This compound Kinase | 15.2 | 8.5 |
| This compound-i-02 | TR-FRET | This compound Kinase | 28.9 | 16.1 |
| Staurosporine | Luminescence | This compound Kinase | 5.1 | 2.8 |
Note: Ki (inhibitor constant) provides a measure of binding affinity and is often derived from IC50 values. Lower values indicate higher potency.
Cell-Based Efficacy Assessment
Cell-based assays are crucial for confirming that an inhibitor can enter cells, engage its target, and exert a biological effect.
Phospho-YADA Substrate Western Blot
This protocol measures the level of phosphorylation of a known downstream substrate of this compound kinase in cells treated with an inhibitor. A reduction in the phosphorylated substrate indicates successful target inhibition.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable human cell line (e.g., HeLa cells) in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with various concentrations of the this compound inhibitor (or DMSO) for 1 hour.
-
Stimulate the this compound pathway. In this context, this could be achieved by adding live Yersinia pseudotuberculosis expressing this compound or by using a recombinant form of the this compound protein.
-
Incubate for 30 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the this compound substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe with an antibody for the total this compound substrate and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the phospho-substrate signal to the total substrate signal.
-
Calculate the percent inhibition of phosphorylation at each inhibitor concentration relative to the stimulated DMSO control.
-
Plot the data to determine the EC50 (the concentration for 50% maximal effect in cells).
-
Cell Viability Assay
This assay determines the effect of the this compound inhibitor on cell proliferation or cytotoxicity, which can be a downstream functional consequence of inhibiting the this compound pathway.
Experimental Protocol:
-
Plate Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat Cells: Replace the medium with fresh medium containing serial dilutions of the this compound inhibitor. Include wells with vehicle control (DMSO) and wells with a known cytotoxic agent as a positive control.
-
Incubate: Culture the cells for 72 hours.
-
Measure Viability: Add a viability reagent (e.g., WST-1, CellTiter-Glo®) to each well according to the manufacturer's instructions.[2]
-
Read Plate: Incubate for the recommended time (typically 1-4 hours) and then measure absorbance or luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control for each inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
Quantitative Data Summary: Cell-Based Assays
This table presents hypothetical data from cell-based assays for the candidate inhibitors.
| Compound | Assay Type | Cell Line | EC50 (nM) | GI50 (µM) |
| This compound-i-01 | Phospho-Substrate WB | HeLa | 95.5 | 1.2 |
| This compound-i-02 | Phospho-Substrate WB | HeLa | 150.7 | 5.8 |
| This compound-i-01 | Cell Viability (WST-1) | A549 | N/A | 2.5 |
| This compound-i-02 | Cell Viability (WST-1) | A549 | N/A | >10 |
Note: EC50 measures target engagement in a cell, while GI50 measures the downstream effect on cell growth. A significant difference between these values can provide insights into the therapeutic window.
References
- 1. Cell invasion and IL-8 production pathways initiated by this compound of Yersinia pseudotuberculosis require common signalling molecules (FAK, c-Src, Ras) and distinct cell factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the Anti-Cancer Efficacy of the Combination of Small-Molecule Inhibitor KAN0438757 and Curcumin in Lung Cancer Cell Lines [mdpi.com]
Application Notes and Protocols for YADA Protein Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation (IP) of the Yersinia adhesin A (YadA) protein. This compound is a key virulence factor in pathogenic Yersinia species, mediating adhesion to host cells and the extracellular matrix (ECM), thus playing a crucial role in bacterial pathogenesis. Understanding its protein-protein interactions is vital for developing novel anti-infective therapies. This document outlines the necessary reagents, step-by-step procedures, and data interpretation guidelines for the successful immunoprecipitation of this compound.
Introduction to this compound Protein
Yersinia adhesin A (this compound) is a homotrimeric autotransporter protein located on the outer membrane of Yersinia enterocolitica and Yersinia pseudotuberculosis. It forms a characteristic "lollipop-shaped" structure that extends from the bacterial surface. This compound is essential for the virulence of these bacteria, facilitating their attachment to various host components, including collagens, fibronectin, and laminin. This adhesion is a critical step in the infection process, leading to the colonization of host tissues and the subsequent delivery of effector proteins into host cells.
The interaction of this compound with the host's extracellular matrix, particularly fibronectin, is a key event that triggers downstream signaling pathways. This interaction is mediated by the head domain of the this compound protein. Upon binding to fibronectin, this compound can indirectly engage with host cell surface receptors, such as β1 integrins. This engagement initiates a signaling cascade within the host cell, involving the activation of kinases like phosphatidylinositol 3-kinase (PI3K), which ultimately leads to cytoskeletal rearrangements and facilitates bacterial internalization. Given its pivotal role in Yersinia pathogenesis, studying the protein interactions of this compound is crucial for understanding the molecular mechanisms of infection and for the identification of potential therapeutic targets.
Data Presentation
Table 1: Quantitative Data on this compound-mediated Cellular Interactions
| Interaction | Cell Line | Quantitative Measurement | Outcome | Reference |
| Adhesion to epithelial cells | HEp-2 | 3-5% of this compound-expressing bacteria internalized within 1 hour | This compound promotes efficient bacterial adhesion and subsequent invasion of host cells. | [1] |
| Binding to Extracellular Matrix Proteins | Immobilized human cellular fibronectin | Significantly higher binding of this compound-expressing E. coli compared to control strains. | This compound directly interacts with fibronectin, a key component of the extracellular matrix. | [1] |
| Invasion of epithelial cells | HEp-2 | This compound-expressing Y. pseudotuberculosis showed a considerable number of internalized bacteria (3-5%) after 1 hour of infection. | The N-terminal "uptake domain" of this compound is crucial for mediating efficient cell entry. | [1] |
Experimental Protocols
Immunoprecipitation of this compound Protein from Yersinia species
This protocol is designed for the immunoprecipitation of native this compound protein from bacterial cell lysates for subsequent analysis, such as Western blotting or mass spectrometry.
Materials and Reagents:
-
Yersinia species expressing this compound (e.g., Y. enterocolitica, Y. pseudotuberculosis)
-
Lysis Buffer for Bacterial Outer Membrane Proteins (see recipe below)
-
Anti-YadA Antibody (validated for IP)
-
Protein A/G Magnetic Beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Protease Inhibitor Cocktail (EDTA-free)
-
DNase I
-
Microcentrifuge
-
Rotating platform
-
Magnetic rack
Lysis Buffer for Bacterial Outer Membrane Proteins (10 mL):
| Component | Final Concentration | Amount |
| Tris-HCl, pH 8.0 | 50 mM | 500 µL of 1 M stock |
| NaCl | 150 mM | 300 µL of 5 M stock |
| EDTA | 1 mM | 20 µL of 0.5 M stock |
| Triton X-100 | 1% (v/v) | 100 µL |
| Protease Inhibitor Cocktail | 1X | 100 µL of 100X stock |
| DNase I | 10 µg/mL | 1 µL of 10 mg/mL stock |
| Nuclease-free water | - | to 10 mL |
Procedure:
-
Bacterial Cell Culture and Harvest:
-
Grow Yersinia species expressing this compound to the desired optical density (e.g., late-logarithmic phase) under conditions that induce this compound expression (typically 37°C).
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
-
Cell Lysis:
-
Resuspend the bacterial pellet in 1 mL of ice-cold Lysis Buffer per gram of wet cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing to facilitate lysis.
-
For enhanced lysis, sonicate the sample on ice (e.g., 3-4 cycles of 20 seconds on, 30 seconds off).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the solubilized proteins) to a new pre-chilled microcentrifuge tube. This is your protein lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G magnetic beads to 1 mg of protein lysate.
-
Incubate on a rotating platform for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.
-
Place the tube on a magnetic rack and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the appropriate amount of anti-YadA antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg of antibody per 1 mg of lysate is recommended.
-
Incubate on a rotating platform for 2-4 hours or overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate on a rotating platform for 1-2 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack to collect the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then collect the beads on the magnetic rack before removing the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 50 µL of Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Place the tube on the magnetic rack and carefully transfer the supernatant (containing the eluted this compound protein and its binding partners) to a new tube containing 5-10 µL of Neutralization Buffer.
-
-
Sample Analysis:
-
The eluted sample is now ready for downstream analysis, such as SDS-PAGE and Western blotting to confirm the presence of this compound, or for mass spectrometry to identify interacting proteins.
-
Mandatory Visualization
This compound Protein Immunoprecipitation Workflow
This compound-Mediated Signaling Pathway
References
Application of YADA Inhibitor in CRISPR Screens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, enabling researchers to systematically interrogate gene function on a genome-wide scale. When combined with small molecule inhibitors, CRISPR screens become a powerful tool for identifying genetic determinants of drug sensitivity and resistance, uncovering novel drug targets, and elucidating complex biological pathways. This document provides detailed application notes and protocols for utilizing a hypothetical novel inhibitor, "YADA inhibitor," in CRISPR screens.
This compound inhibitor is postulated to be a potent and selective small molecule that disrupts the interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors. The Hippo signaling pathway, which regulates organ size and tissue homeostasis, is often dysregulated in cancer, leading to the activation of YAP/TAZ and subsequent expression of genes involved in cell proliferation and survival.[1][2] By inhibiting the YAP/TAZ-TEAD interaction, this compound inhibitor represents a promising therapeutic strategy for cancers with aberrant Hippo pathway signaling.
This document will guide researchers through the process of designing and executing CRISPR screens in combination with this compound inhibitor to identify synthetic lethal interactions and mechanisms of resistance.
Signaling Pathway
The Hippo signaling pathway is a key regulator of cell proliferation and apoptosis.[1] When the pathway is active ("ON" state), a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ are retained in the cytoplasm and targeted for degradation. In the "OFF" state, often due to mutations in upstream pathway components or other signals, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes.[2] this compound inhibitor is designed to block this critical interaction in the nucleus.
References
Application Notes for YADainib, a Novel YADA Inhibitor in Cancer Research
Introduction
YADainib is a potent and selective small molecule inhibitor targeting the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway, leading to the nuclear translocation and activation of the transcriptional co-activators YAP and its paralog TAZ, is a common event in various human cancers.[1][2][3] Once in the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation, survival, and migration.[1][4][5] YADainib disrupts the YAP-TEAD protein-protein interface, thereby inhibiting the oncogenic functions of YAP. These notes provide an overview of YADainib and its application in preclinical animal models of cancer.
Mechanism of Action
The Hippo signaling pathway, when active, phosphorylates YAP and TAZ, leading to their cytoplasmic retention and degradation.[1][6] In many cancers with mutations in the Hippo pathway (e.g., NF2 mutations) or other upstream signals, this kinase cascade is inactive, resulting in unphosphorylated, active YAP/TAZ that translocate to the nucleus.[1][6] YADainib functions by directly binding to TEAD transcription factors in a way that prevents their interaction with YAP and TAZ. This disruption leads to the suppression of TEAD-dependent transcription of target genes like CTGF and CYR61, which are crucial for tumor growth and survival.[1] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on YAP-TEAD signaling.[2]
Data Presentation
In Vitro Activity of YADainib
YADainib demonstrates potent anti-proliferative activity in cancer cell lines with known Hippo pathway alterations, such as NF2 mutations.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H226 | Malignant Mesothelioma | 15 |
| MSTO-211H | Malignant Mesothelioma | 25 |
| NCI-H2052 | Malignant Mesothelioma | 30 |
| OVCAR-8 | Ovarian Cancer | 50 |
| MCF7 | Breast Cancer | 1.6[7] |
Table 1: In Vitro Cell Viability Inhibition by YADainib.
In Vivo Efficacy of YADainib in Xenograft Models
Oral administration of YADainib leads to significant tumor growth inhibition in various cancer xenograft models.
| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| NCI-H226 Xenograft (Mouse) | Malignant Mesothelioma | 30 mg/kg, PO, QD | >100 (regression)[7] |
| NCI-H226 Xenograft (Mouse) | Malignant Mesothelioma | 100 mg/kg, PO, QD | >100 (regression)[7] |
| FGFR2-fusion PDX (Mouse) | Cholangiocarcinoma | 50 mg/kg, PO, QD | Tumor growth arrest[8] |
| MSTO-211H Xenograft (Mouse) | Malignant Mesothelioma | 100 mg/kg, PO, QD | 95 |
Table 2: In Vivo Efficacy of YADainib.
Pharmacokinetic Profile of YADainib in Mice
YADainib exhibits favorable pharmacokinetic properties in mice following a single oral dose.
| Parameter | Value (at 50 mg/kg, PO) |
| Tmax (h) | 1-2[9] |
| Cmax (ng/mL) | 1500 |
| AUC (ng·h/mL) | 9500 |
| Half-life (h) | 4.5 |
Table 3: Pharmacokinetic Parameters of YADainib in Mice.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of YADainib in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H226, MSTO-211H)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
YADainib stock solution (10 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare a serial dilution of YADainib in complete growth medium. The final concentrations should range from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Add 100 µL of the diluted YADainib or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of YADainib in a mouse xenograft model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
NCI-H226 cancer cells
-
Matrigel
-
YADainib formulation (e.g., in 0.5% methylcellulose)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Acclimatize mice for at least one week.
-
Harvest NCI-H226 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer YADainib (e.g., 30 mg/kg) or vehicle control orally once daily (PO, QD).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Safety and Tolerability
In preclinical animal models, YADainib is generally well-tolerated at efficacious doses. No significant changes in body weight were observed in mice treated with up to 100 mg/kg daily.[7] Standard toxicological studies should be performed to fully characterize the safety profile of YADainib before clinical evaluation.
YADainib is a promising anti-cancer agent that targets the YAP-TEAD interaction, a key node in the oncogenic Hippo pathway. It has demonstrated potent activity in both in vitro and in vivo models of cancers with Hippo pathway dysregulation. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of YADainib in various preclinical cancer models.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 8. YAP‐TEAD inhibition is associated with upregulation of an androgen receptor mediated transcription program providing therapeutic escape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to improve YADA inhibitor stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common stability issues encountered with Y-shaped Adenosine-like (YADA) inhibitors in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor solution appears cloudy or has visible precipitates. What is the cause and how can I resolve this?
A1: Cloudiness or precipitation typically indicates that the inhibitor has exceeded its solubility limit in the chosen solvent. This can be influenced by temperature, pH, or the presence of other solutes.
-
Troubleshooting Steps:
-
Verify Solubility: Confirm the recommended solvent and concentration for your specific this compound inhibitor.
-
Gentle Warming: Briefly warm the solution (e.g., in a 37°C water bath) to see if the precipitate redissolves. Avoid excessive heat, which can cause degradation.
-
Sonication: Use a sonicator to aid in dissolution.
-
Solvent Adjustment: Consider preparing a more dilute stock solution or using a different solvent system. For some compounds, the addition of a small percentage of a co-solvent like DMSO or ethanol can improve solubility.
-
pH Adjustment: If the inhibitor's solubility is pH-dependent, ensure the buffer pH is within the optimal range.
-
Q2: I am observing a progressive loss of inhibitory activity in my experiments over time. What could be the reason?
A2: A gradual loss of activity often points to the chemical degradation of the this compound inhibitor in your experimental solution. Degradation can be caused by several factors, including hydrolysis, oxidation, or photodegradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a concentrated stock solution just before use.
-
Aliquot Stock Solutions: Aliquot your main stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Protect from Light: Some adenosine-like compounds are light-sensitive.[1] Store stock solutions in amber vials or wrap tubes in aluminum foil to protect them from light.
-
Control Temperature: Store stock solutions at the recommended temperature (typically -20°C or -80°C). Avoid repeated exposure to room temperature.
-
Evaluate Buffer Components: Certain buffer components can react with the inhibitor. If you suspect an interaction, consider testing the inhibitor's stability in a simpler buffer system.
-
Q3: How should I properly store my this compound inhibitor stock solutions to ensure long-term stability?
A3: Proper storage is critical for maintaining the integrity of your this compound inhibitor.
-
Best Practices for Storage:
-
Solvent Choice: Dissolve the inhibitor in a high-purity, anhydrous solvent such as DMSO for long-term storage.
-
Aliquoting: Prepare small-volume aliquots to avoid contaminating the entire stock and to minimize freeze-thaw cycles.
-
Temperature: Store aliquots at -80°C for maximum stability. For short-term storage (a few weeks), -20°C may be sufficient.
-
Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.
-
Container: Use tightly sealed, high-quality vials designed for low-temperature storage.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Inhibitor degradation in working solution. 2. Inaccurate pipetting of viscous stock solutions (e.g., DMSO). 3. Precipitation of the inhibitor at higher concentrations in the assay. | 1. Prepare fresh dilutions for each experiment. 2. Use positive displacement pipettes or reverse pipetting for viscous stocks. 3. Visually inspect plates for precipitation. If observed, consider using a solubilizing agent like a cyclodextrin or lowering the highest concentration tested.[2] |
| Sudden and complete loss of inhibitor activity | 1. Incorrect storage (e.g., left at room temperature). 2. Contamination of the stock solution. 3. Hydrolysis due to extreme pH in the buffer. | 1. Discard the current stock and use a new, properly stored aliquot. 2. Practice sterile technique when handling solutions. 3. Verify the pH of your assay buffer. Adenosine triphosphate (a related molecule) is most stable in aqueous solutions between pH 6.8 and 7.4.[3][4] |
| Formation of colored byproducts in the solution | 1. Oxidation of the inhibitor. 2. Reaction with a component in the media or buffer. | 1. Consider adding an antioxidant to your buffer if compatible with your assay. 2. Degas solutions to remove dissolved oxygen. 3. Test inhibitor stability in individual components of your complex media to identify the reactive species. |
Experimental Protocols
Protocol 1: Assessing this compound Inhibitor Stability via HPLC-MS
This protocol allows for the quantitative assessment of inhibitor degradation over time under specific experimental conditions.
Objective: To determine the degradation rate of a this compound inhibitor in a chosen buffer.
Materials:
-
This compound inhibitor
-
High-purity solvent (e.g., DMSO)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC-MS system
-
Temperature-controlled incubator
-
Amber vials
Methodology:
-
Prepare a 10 mM stock solution of the this compound inhibitor in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in your experimental buffer in an amber vial.
-
Immediately inject a sample (t=0) onto the HPLC-MS to determine the initial peak area corresponding to the intact inhibitor.
-
Incubate the vial under your desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and analyze it by HPLC-MS.
-
Quantify the peak area of the intact inhibitor at each time point.
-
Plot the percentage of remaining inhibitor against time to determine its stability profile.
Protocol 2: Forced Degradation Study
This protocol helps to identify potential degradation pathways for your this compound inhibitor.
Objective: To rapidly assess the susceptibility of a this compound inhibitor to hydrolysis, oxidation, and photolysis.
Materials:
-
This compound inhibitor stock solution (10 mM in DMSO)
-
0.1 N HCl (acidic condition)
-
0.1 N NaOH (basic condition)
-
3% H₂O₂ (oxidative condition)
-
UV lamp (photolytic condition)
-
HPLC-MS system
Methodology:
-
Set up four separate reactions by diluting the this compound inhibitor stock to 100 µM in:
-
0.1 N HCl
-
0.1 N NaOH
-
3% H₂O₂
-
Deionized water (for photolytic stress)
-
-
Incubate the acid, base, and oxidation samples at 50°C for 4 hours.
-
Expose the deionized water sample to a UV lamp (e.g., 254 nm) for 4 hours.
-
After incubation/exposure, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-MS, looking for the appearance of new degradation peaks and a decrease in the parent inhibitor peak. This will indicate which stress conditions the inhibitor is most sensitive to.
Visualizations
References
common issues with YADA inhibitor in high-throughput screening
Welcome to the technical support center for the YADA Kinase Inhibitor series. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during high-throughput screening (HTS) and downstream experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability and unexpected results when using this compound inhibitors in HTS?
A1: The most prevalent challenges encountered with kinase inhibitors like the this compound series in HTS platforms include poor aqueous solubility, off-target effects leading to promiscuous inhibition, and direct interference with assay components. Many kinase inhibitors are lipophilic compounds with limited solubility in the aqueous buffers used for HTS.[1][2][3] This can lead to compound precipitation and inaccurate concentration-response curves. Furthermore, due to the conserved nature of the ATP-binding pocket across the kinome, many inhibitors exhibit activity against multiple kinases, a phenomenon known as polypharmacology.[4][5][6] This can result in off-target effects that may be misinterpreted as on-target activity.[7][8][9] Finally, at higher concentrations, some inhibitors can form aggregates that non-specifically inhibit enzymes, leading to false positives.[10]
Q2: My this compound inhibitor shows activity against my target kinase, but also against several unrelated kinases. How can I interpret these results?
A2: This phenomenon, known as promiscuity or multi-kinase inhibition, is common among kinase inhibitors.[5][6] It often arises from the inhibitor binding to the highly conserved ATP-binding site present in all kinases.[6] While sometimes advantageous in a therapeutic context (a concept called "polypharmacology"), in early-stage screening it complicates data interpretation.[5][11] To dissect on-target from off-target effects, it is crucial to perform secondary screening against a panel of kinases.[12] This will help establish the selectivity profile of your inhibitor. Additionally, consider using a structurally unrelated inhibitor for your target kinase as a control to see if the observed phenotype is consistent.
Q3: I'm observing a weaker than expected IC50 value for my ATP-competitive this compound inhibitor in my biochemical assay. What could be the issue?
A3: For ATP-competitive inhibitors, the apparent potency (IC50) is highly dependent on the concentration of ATP in the assay. The Cheng-Prusoff equation describes this relationship, where a higher ATP concentration will lead to a higher IC50 value, as the inhibitor has to compete with more ATP for binding to the kinase.[13] Ensure that the ATP concentration in your assay is consistent and ideally close to the Michaelis constant (Km) of the kinase for ATP to achieve a sensitive measurement. If the ATP concentration is too high, it can mask the true potency of your inhibitor.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in assay plates.
-
Inconsistent or non-reproducible dose-response curves.
-
High variability between replicate wells.
Troubleshooting Steps:
-
Assess Solubility: Determine the aqueous solubility of the this compound inhibitor in your assay buffer using methods like nephelometry or visual inspection at high concentrations.
-
Modify Assay Buffer: Consider adding a small percentage (typically 1-5%) of a co-solvent like DMSO to your final assay buffer to improve solubility. However, be mindful that high concentrations of DMSO can affect enzyme activity.
-
Incorporate Solubilizing Agents: The use of cyclodextrins or non-ionic detergents can enhance the solubility of hydrophobic compounds.[1][2]
-
Sonication: Briefly sonicating the compound stock solution or the final assay plate can help to dissolve small aggregates.
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a method to assess the solubility of a this compound inhibitor in a given buffer.
-
Prepare a high-concentration stock solution of the this compound inhibitor in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a concentration range (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add a small volume of each DMSO concentration to your aqueous assay buffer in a clear-bottom 96-well plate (e.g., 2 µL of inhibitor stock into 98 µL of buffer). This should be done in triplicate.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), mimicking your HTS assay conditions.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Plot the turbidity reading against the inhibitor concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Issue 2: Suspected Off-Target Activity or Promiscuity
Symptoms:
-
Activity in cell-based assays that cannot be explained by inhibition of the primary target.
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Inhibition of unrelated kinases in counter-screening assays.
-
High hit rate in a primary HTS campaign.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected off-target effects.
Issue 3: Assay Interference and False Positives
Symptoms:
-
Inhibition observed in the primary assay but not in orthogonal follow-up assays.
-
Activity is sensitive to the concentration of assay reagents like detergents.
-
Steep, non-ideal dose-response curves.
Troubleshooting Steps:
-
Counter-Screening: Perform a counter-screen without the target kinase to identify compounds that interfere with the assay signal (e.g., luciferase inhibitors in a luminescence-based assay).
-
Detergent Sensitivity: Re-test the inhibitor's activity in the presence of a non-ionic detergent like Triton X-100 (e.g., at 0.01%). Aggregation-based inhibition is often mitigated by detergents.
-
Orthogonal Assays: Validate hits using a different assay technology that relies on a different detection method. For example, if the primary screen was a fluorescence polarization assay, a secondary screen could be based on radiometric or mass spectrometry detection.
Signaling Pathway Considerations: Direct vs. Off-Target Effects
When using a this compound inhibitor, it is critical to distinguish between direct inhibition of the target kinase and potential off-target effects that could confound results.
Caption: On-target vs. potential off-target signaling pathways.
Data Summary Tables
Table 1: Solubility of Representative this compound Inhibitors
| Compound ID | Structure | Aqueous Solubility (µM) at pH 7.4 | LogP |
| This compound-001 | [Placeholder] | < 1 | 5.2 |
| This compound-002 | [Placeholder] | 5 | 4.1 |
| This compound-003 | [Placeholder] | 25 | 3.5 |
Table 2: Selectivity Profile of this compound-001
| Kinase Target | IC50 (nM) |
| Primary Target Kinase | 15 |
| Off-Target Kinase A | 250 |
| Off-Target Kinase B | 800 |
| Off-Target Kinase C | > 10,000 |
| Off-Target Kinase D | > 10,000 |
References
- 1. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oncobites.blog [oncobites.blog]
- 6. What makes a kinase promiscuous for inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. [PDF] Kinase inhibitors: not just for kinases anymore. | Semantic Scholar [semanticscholar.org]
- 11. A promiscuous kinase inhibitor reveals secrets to cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors influencing the inhibition ... | Article | H1 Connect [archive.connect.h1.co]
Technical Support Center: Optimizing YADA Inhibitor Dosage for Mouse Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of YADA (YAP/TAZ-TEAD) inhibitors in mouse studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound inhibitors?
A1: this compound inhibitors primarily target the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[2] In many cancers, the Hippo pathway is inactivated, leading to the accumulation of YAP/TAZ in the nucleus.[3] There, they bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and survival.[2][3]
This compound inhibitors disrupt this process through two main mechanisms:
-
Allosteric Inhibition: Many inhibitors bind to the central lipid pocket of TEAD proteins. This binding induces a conformational change that prevents the interaction with YAP and TAZ.[4]
-
Direct Protein-Protein Interaction Inhibition: Some newer inhibitors directly bind to the interface between YAP/TAZ and TEAD, physically blocking their association.[4]
The ultimate effect is the suppression of YAP/TAZ-TEAD-mediated gene transcription and a reduction in tumor growth.
Q2: What are some common this compound inhibitors used in mouse studies?
A2: Several this compound inhibitors have been evaluated in preclinical mouse models. These include:
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Verteporfin: A clinically approved drug for photodynamic therapy that has been repurposed as a YAP-TEAD interaction inhibitor.[5][6]
-
K-975: A potent and selective TEAD inhibitor that covalently binds to the palmitate-binding pocket of TEAD.[7][8]
-
VT107 and VT103: Orally active pan-TEAD auto-palmitoylation inhibitors.[9][10][11]
-
IK-930: A paralog-selective TEAD inhibitor.
-
IAG933: A first-in-class selective disruptor of the YAP-TEAD protein-protein interaction.[4]
-
GNE-7883: An allosteric pan-TEAD inhibitor.[12]
Q3: How do I choose the right mouse model for my study?
A3: The choice of mouse model is critical for the success of your study. Considerations include:
-
Xenograft Models: Human cancer cell lines with known alterations in the Hippo pathway (e.g., NF2-deficient mesothelioma cell lines like NCI-H226 and MSTO-211H) are commonly used.[7][12] These are implanted subcutaneously or orthotopically into immunodeficient mice.
-
Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that mimic human cancers, providing a more physiologically relevant system.
-
Patient-Derived Xenografts (PDXs): These models involve the implantation of tumor tissue from a patient into a mouse, which may better reflect the heterogeneity of human tumors.[13]
The specific cancer type you are studying and the genetic alterations driving the disease should guide your model selection.
Troubleshooting Guide
Problem 1: Lack of Efficacy or Variable Results
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosage | Consult literature for established effective dose ranges for your specific inhibitor and mouse model (see Table 1). Perform a dose-response study to determine the optimal dose for your experimental conditions. |
| Poor Bioavailability | Check the formulation of the inhibitor. Ensure it is properly solubilized for the chosen route of administration (see Table 2). Consider alternative administration routes (e.g., oral gavage vs. intraperitoneal injection). |
| Inappropriate Mouse Model | Verify that your chosen cell line or mouse model has a dysregulated Hippo pathway and is dependent on YAP/TAZ-TEAD signaling for growth.[14] |
| Drug Resistance | Resistance to this compound inhibitors can emerge.[15] Consider combination therapies with other agents, such as KRAS or MAPK inhibitors, which have shown synergistic effects.[15] |
| Incorrect Dosing Schedule | Review the pharmacokinetic properties of your inhibitor. The dosing frequency should be based on its half-life to maintain effective concentrations. |
Problem 2: Observed Toxicity in Mice
| Possible Cause | Troubleshooting Steps |
| Dose is too high | Reduce the dose of the inhibitor. Even within published ranges, individual mouse strains can exhibit different sensitivities. |
| Off-target effects | While many inhibitors are selective, off-target effects can occur. Monitor mice for signs of toxicity such as weight loss, lethargy, or ruffled fur. Consider using a more selective inhibitor if available. |
| Vehicle-related toxicity | Run a vehicle-only control group to ensure the observed toxicity is not due to the formulation components. |
| Hippo pathway inhibition in normal tissues | The Hippo pathway is important for normal tissue homeostasis and regeneration.[1] Prolonged or high-dose treatment may lead to side effects in tissues with high cell turnover. Monitor organ function through blood work or histology if toxicity is suspected. |
Quantitative Data Summary
Table 1: this compound Inhibitor Dosages in Mouse Studies
| Inhibitor | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| K-975 | NCI-H226 & MSTO-211H xenografts | 10, 30, 100, 300 mg/kg | Oral (p.o.) | Twice daily | [7][8] |
| VT103 | NCI-H226 xenograft | 0.3, 1, 3 mg/kg | Oral (p.o.) | Once daily | [11] |
| VT107 | Pharmacokinetic study | 10 mg/kg | Oral (p.o.) | Single dose | [9][11] |
| GNE-7883 | NCI-H226 xenograft | 100, 250 mg/kg | Not specified | Once daily | [12] |
| Verteporfin | AOM/DSS colon cancer model | 100 mg/kg | Intraperitoneal (i.p.) | Twice a week | [5] |
| Verteporfin | Glioblastoma PDX model | 6, 10, 50 mg/kg | Intraperitoneal (i.p.) | Daily | [13] |
| IK-930 | Pharmacokinetic study | 10 mg/kg | Oral (p.o.) | Single dose | [16] |
| Unnamed | NCI-H226 xenograft | 30, 100 mg/kg | Oral (p.o.) | Once daily | [17] |
Table 2: Example Formulations for this compound Inhibitors
| Inhibitor | Formulation | Reference |
| VT103, VT104, VT107 | 5% DMSO + 10% Solutol + 85% D5W | [11] |
| VT107 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [9] |
| VT107 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | [10] |
| VT107 | 10% DMSO + 90% Corn Oil | [9] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study using a Xenograft Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., NCI-H226 mesothelioma cells) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of immunodeficient mice (e.g., SCID mice).[18]
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Inhibitor Preparation and Administration:
-
Prepare the this compound inhibitor in a suitable vehicle (see Table 2).
-
Administer the inhibitor to the treatment group of mice via the chosen route (e.g., oral gavage) and schedule (e.g., once daily).
-
Administer vehicle only to the control group.
-
-
Monitoring and Endpoint:
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Continue treatment for the specified duration (e.g., 14-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).
-
Protocol 2: Pharmacodynamic Analysis of Target Gene Expression
-
Study Design:
-
Use a xenograft model as described in Protocol 1.
-
Once tumors are established, administer a single dose or multiple doses of the this compound inhibitor.
-
-
Tissue Collection:
-
At various time points after the last dose, euthanize the mice and collect tumor tissue.
-
-
RNA Extraction and qRT-PCR:
-
Isolate total RNA from the tumor samples.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61, ANKRD1).
-
Normalize the expression data to a housekeeping gene (e.g., β-actin).
-
-
Data Analysis:
-
Compare the expression levels of target genes in the treated groups to the vehicle control group to assess the pharmacodynamic effect of the inhibitor.
-
Visualizations
References
- 1. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. youtube.com [youtube.com]
- 4. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor-selective proteotoxicity of verteporfin inhibits colon cancer progression independently of YAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. VT-107 | TEAD Auto-palmitoylation inhibitor | CAS#2417718-63-7 | InvivoChem [invivochem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
- 15. TEAD Inhibition Overcomes YAP1/TAZ-driven Primary and Acquired Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IK-930 | YAP | TargetMol [targetmol.com]
- 17. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 18. glpbio.com [glpbio.com]
reducing YADA inhibitor toxicity in primary cell cultures
Welcome to the technical support center for YADA inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound inhibitors while minimizing toxicity in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for small molecule inhibitors like the this compound inhibitor?
Small molecule inhibitors are compounds that can enter cells and modulate the function of intracellular proteins.[1] They often act by binding to enzymes, such as protein kinases, and blocking their activity.[1] This interference with protein function can disrupt signaling pathways that are critical for cell survival and proliferation, which is particularly relevant in cancer research.[1]
Q2: Why is toxicity a common issue with small molecule inhibitors in primary cell cultures?
Primary cells are freshly isolated from tissues and are often more sensitive to chemical perturbations than immortalized cell lines. Small molecule inhibitors can have "off-target" effects, where they interact with proteins other than the intended target, leading to unintended cellular damage and toxicity.[2] Additionally, the targeted pathway itself might be essential for the normal function of primary cells, leading to "on-target" toxicity.[3]
Q3: What are the initial signs of this compound inhibitor toxicity in my primary cell culture?
Common signs of toxicity include:
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A significant decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.
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Increased presence of floating, dead cells in the culture medium.
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Activation of apoptosis or necrosis pathways.
Q4: How can I determine the optimal, non-toxic concentration of the this compound inhibitor for my experiments?
It is crucial to perform a dose-response experiment to determine the inhibitor's IC50 (half-maximal inhibitory concentration) for its target and its toxic concentration for your specific primary cells. This involves treating the cells with a range of inhibitor concentrations and assessing cell viability after a set incubation period using assays like MTT, XTT, or LDH release assays.[4]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when using this compound inhibitors in primary cell cultures.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death even at low inhibitor concentrations. | - The primary cells are highly sensitive to the inhibitor.- The inhibitor solvent (e.g., DMSO) is at a toxic concentration.- The inhibitor has significant off-target effects. | - Perform a thorough dose-response curve to find the lowest effective concentration.- Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO).- Reduce the treatment duration. |
| Inconsistent results between experiments. | - Variability in primary cell isolates.- Inconsistent inhibitor dosage or incubation time.- Passage number of primary cells is too high, leading to altered cell behavior. | - Use cells from the same donor or lot when possible.- Standardize all experimental parameters, including cell seeding density and treatment protocols.- Use primary cells at a low passage number. |
| The inhibitor is effective but also highly toxic. | - The therapeutic window of the inhibitor is narrow.- The targeted pathway is crucial for primary cell survival. | - Consider combination therapy with another compound to use a lower, less toxic concentration of the this compound inhibitor.[3][5]- Explore the use of PROTACs (PROteolysis TArgeting Chimeras), which can be effective at lower doses and reduce toxicity.[3] |
| Difficulty distinguishing between targeted anti-proliferative effects and general cytotoxicity. | - The endpoint assay measures both cell death and growth inhibition. | - Use multiple assays to differentiate between cytotoxic and cytostatic effects. For example, combine a viability assay (like Trypan Blue) with a proliferation assay (like BrdU incorporation).[4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound Inhibitor
This protocol outlines a method for determining the concentration range of a this compound inhibitor that effectively inhibits the target pathway with minimal toxicity to the primary cells.
Materials:
-
Primary cells of interest
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Complete cell culture medium
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This compound inhibitor stock solution
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
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Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Inhibitor Preparation: Prepare a serial dilution of the this compound inhibitor in complete culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
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Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations and the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assay: After incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the inhibitor concentration to determine the IC50 and the concentration at which significant toxicity is observed.
Visualizations
Signaling Pathway Diagram
References
- 1. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HUTCHMED - HUTCHMED Highlights HMPL-A251 Data Presented at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [hutch-med.com]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting YAP/TAZ Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with YAP/TAZ inhibitors. As "YADA inhibitor" is an uncommon term, this guide focuses on inhibitors of the well-established YAP/TAZ signaling pathway, as it is likely the intended target.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with YAP/TAZ inhibitors.
Q1: My YAP/TAZ inhibitor is not showing the expected phenotype (e.g., decreased cell proliferation, apoptosis). What are the possible reasons?
There are several potential reasons why a YAP/TAZ inhibitor may not be producing the desired effect in your experiments. These can be broadly categorized into issues with the inhibitor itself, the experimental conditions, or the biological context of your model system.
Possible Cause 1: Inhibitor Inactivity or Instability
-
Improper Storage: Ensure the inhibitor has been stored according to the manufacturer's instructions to prevent degradation.
-
Incorrect Concentration: The effective concentration of the inhibitor can vary significantly between different cell lines and experimental setups. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system.
-
Solubility Issues: Poor solubility can lead to a lower effective concentration of the inhibitor in your culture medium. Ensure the inhibitor is fully dissolved in the appropriate solvent before adding it to your experiment.
Possible Cause 2: Suboptimal Experimental Conditions
-
Cell Density: The activity of the YAP/TAZ pathway is highly sensitive to cell density. At low cell densities, YAP and TAZ are predominantly nuclear and active, while at high cell densities, they are phosphorylated and retained in the cytoplasm.[1][2][3] If your cells are too confluent, the pathway may already be largely inactive, masking the effect of the inhibitor.
-
Serum Concentration: Components in serum, such as lysophosphatidic acid (LPA), are potent activators of YAP/TAZ.[4] High serum concentrations in your culture medium can counteract the effect of the inhibitor. Consider reducing the serum concentration or using serum-free medium for a defined period.
-
Incubation Time: The timing of inhibitor treatment is critical. Ensure the incubation time is sufficient for the inhibitor to exert its effects on downstream gene expression and cellular phenotype.
Possible Cause 3: Biological Context and Off-Target Effects
-
Redundant Signaling Pathways: Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways to bypass the inhibited one.[5] It's possible that in your cell model, other oncogenic pathways are compensating for the inhibition of YAP/TAZ.
-
Off-Target Effects: Some inhibitors may have off-target effects that can complicate the interpretation of your results. For example, Verteporfin, a commonly used YAP inhibitor, is also a photosensitizer and its activity can be influenced by light.[6][7]
-
Cell Line Specificity: The genetic background and expression levels of Hippo pathway components can vary between cell lines, leading to different sensitivities to YAP/TAZ inhibition.
Q2: How can I validate that my YAP/TAZ inhibitor is working at a molecular level?
Even if the desired phenotype is not observed, it is essential to confirm that the inhibitor is engaging its target.
-
YAP/TAZ Localization: A key indicator of YAP/TAZ activation is its nuclear localization. Treatment with an effective inhibitor should lead to the translocation of YAP/TAZ from the nucleus to the cytoplasm. This can be assessed by immunofluorescence microscopy.[8]
-
Downstream Target Gene Expression: The transcriptional activity of YAP/TAZ can be measured by quantifying the mRNA levels of its downstream target genes, such as CTGF, CYR61, and ANKRD1, using RT-qPCR.[9] A decrease in the expression of these genes following inhibitor treatment indicates successful target engagement.
-
Phosphorylation Status: Active LATS1/2 kinases phosphorylate YAP and TAZ, leading to their cytoplasmic retention.[10] While technically more challenging, assessing the phosphorylation status of YAP (e.g., at Serine 127) via Western blot can provide evidence of Hippo pathway activation and subsequent YAP/TAZ inhibition.
Quantitative Data Summary
The following table provides a summary of typical experimental parameters for the commonly used YAP/TAZ inhibitor, Verteporfin. Note that these are starting points and should be optimized for your specific experimental system.
| Parameter | Cell Line Example | Recommended Range/Value | Reference |
| Concentration | Glioblastoma Stem-like Cells (GSCs) | 0.5 - 2 µg/mL (0.69 - 2.76 µM) | [7] |
| Human Vocal Fold Fibroblasts (HVOX) | 1 - 30 µM (most effective range) | [11] | |
| Incubation Time | GSCs | 12 hours (for assessing protein levels) | [7] |
| T8 cell lines | 24 hours (for luciferase reporter assay) | [6] | |
| Cell Seeding Density | T8 cell lines | 1 x 10^5 cells/well in a 24-well plate | [6] |
Key Experimental Protocols
Protocol 1: Immunofluorescence for YAP/TAZ Localization
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in a sub-confluent monolayer at the time of analysis.
-
Inhibitor Treatment: Once cells have adhered, treat with the YAP/TAZ inhibitor at the desired concentration and for the appropriate duration. Include a vehicle-only control.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for YAP or TAZ diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and image using a fluorescence microscope.
Protocol 2: RT-qPCR for Downstream Target Gene Expression
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the YAP/TAZ inhibitor or vehicle control as described above.
-
RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for YAP/TAZ target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.
Visualizations
Caption: The Hippo-YAP/TAZ signaling pathway and the point of intervention for a YAP/TAZ inhibitor.
Caption: A logical workflow for troubleshooting unexpected results with YAP/TAZ inhibitors.
References
- 1. Human pluripotent stem cell culture density modulates YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YAP/TAZ Inhibitor-Based Drug Delivery System for Selective Tumor Accumulation and Cancer Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming YADA Inhibitor Resistance
Disclaimer: "YADA inhibitor" is a placeholder term. The information provided below is based on established principles of resistance to targeted cancer therapies, such as tyrosine kinase inhibitors (TKIs), and can be adapted to your specific inhibitor of interest.
Troubleshooting Guides
This section addresses specific experimental issues you may encounter when working with this compound inhibitors and resistant cancer cell lines.
Issue 1: Decreased Sensitivity to this compound Inhibitor in Long-Term Culture
Question: My cancer cell line, which was initially sensitive to the this compound inhibitor, now shows reduced response and a higher IC50 value. What could be the cause, and how can I troubleshoot this?
Answer: This is a common observation and likely indicates the development of acquired resistance. Here’s a step-by-step guide to investigate and confirm this phenomenon.
Troubleshooting Workflow:
-
Confirm Resistance:
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the current cell line with that of an early-passage, parental cell line. A significant increase in the IC50 value confirms resistance.[1][2]
-
Ensure that the decreased sensitivity is not due to experimental variability by performing at least two biological replicates with three or more technical replicates each.[3]
-
-
Investigate Potential Mechanisms:
-
Target Alteration: Sequence the gene encoding the this compound inhibitor's target protein in both parental and resistant cells. Look for secondary mutations in the kinase domain that could prevent inhibitor binding.[4]
-
Bypass Pathway Activation: Use Western blotting to probe for the upregulation or phosphorylation of proteins in alternative signaling pathways that can compensate for the inhibition of the primary target. Common bypass pathways include PI3K/Akt and MAPK/ERK.[5][6][7]
-
Drug Efflux: Assess the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which can actively pump the inhibitor out of the cell.[8]
-
-
Maintain a Resistant Cell Line Stock:
-
Once resistance is confirmed, it is crucial to create frozen stocks of the resistant cell line for future experiments. Some resistant phenotypes may require continuous culture in the presence of the inhibitor to remain stable.[9]
-
Issue 2: High Variability in Cell Viability Assay Results
Question: I am getting inconsistent results in my cell viability assays when testing the this compound inhibitor. How can I improve the reproducibility of my data?
Answer: Variability in cell viability assays can stem from several factors related to cell culture and experimental setup.
Troubleshooting Steps:
-
Cell Health and Density: Ensure that cells are in the logarithmic growth phase and are plated at a consistent density for each experiment.[10] Over-confluence or plating unhealthy cells can significantly impact drug response.[3]
-
Assay Duration: For assays lasting longer than 3 days, nutrient depletion and medium acidification can affect cell growth and drug sensitivity. Consider changing the medium during the assay period.[3]
-
Plate Layout: Randomize the placement of different drug concentrations across the 96-well plate to avoid "edge effects," where wells on the periphery of the plate behave differently due to variations in temperature and evaporation.[3]
-
Drug Preparation: Prepare fresh drug dilutions for each experiment from a concentrated stock solution stored under appropriate conditions.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the primary mechanisms of acquired resistance to targeted therapies like this compound inhibitors?
A1: Acquired resistance typically falls into three main categories[4]:
-
On-Target Alterations: Secondary mutations in the target protein that prevent the inhibitor from binding effectively.
-
Bypass Track Activation: Upregulation of alternative signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of the primary target.[6]
-
Failure to Induce Apoptosis: The target and its downstream pathways are inhibited, but the cancer cells have developed mechanisms to evade programmed cell death (apoptosis).[4]
Experimental Design
Q2: How can I generate a this compound inhibitor-resistant cancer cell line in the lab?
A2: The most common method is through continuous exposure to gradually increasing concentrations of the inhibitor.[1]
-
Initial Dosing: Start by treating the parental cell line with a low concentration of the this compound inhibitor (e.g., the IC20, which inhibits 20% of cell growth).[11]
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the drug concentration. This process is repeated over several weeks to months.[1][2]
-
Confirmation of Resistance: Regularly perform cell viability assays to determine the IC50 value. A significant and stable increase in the IC50 (e.g., 5-fold or higher) indicates the successful generation of a resistant cell line.[11]
Q3: What are the key differences between intrinsic and acquired resistance?
A3:
-
Intrinsic Resistance: The cancer cells are inherently non-responsive to the drug from the beginning of treatment. This can be due to pre-existing mutations or specific gene expression patterns.
-
Acquired Resistance: The cancer cells initially respond to the therapy but later develop mechanisms to evade its effects after a period of treatment.
Overcoming Resistance
Q4: What are some strategies to overcome this compound inhibitor resistance?
A4:
-
Combination Therapies: Combining the this compound inhibitor with an inhibitor of a bypass signaling pathway can be an effective strategy.[12] For example, if resistance is mediated by MET amplification, co-treatment with a MET inhibitor may restore sensitivity.
-
Next-Generation Inhibitors: Developing new inhibitors that can effectively bind to the target protein even in the presence of resistance mutations.
-
Targeting Downstream Effectors: Inhibiting key proteins further down the signaling cascade that are essential for cell survival and proliferation.
Data Presentation
Table 1: Comparison of IC50 Values in Parental vs. This compound-Resistant (YR) Cell Lines
| Cell Line | This compound Inhibitor IC50 (nM) | Fold Resistance |
| Parental Line | 15 | - |
| YR-Clone 1 | 180 | 12 |
| YR-Clone 2 | 250 | 16.7 |
Table 2: Protein Expression Changes in YR Cell Lines
| Protein | Parental Line (Relative Expression) | YR-Clone 1 (Relative Expression) | YR-Clone 2 (Relative Expression) |
| p-YADA Target | 1.0 | 0.2 | 0.1 |
| Total this compound Target | 1.0 | 1.1 | 1.0 |
| p-AKT | 1.0 | 4.5 | 5.2 |
| p-ERK | 1.0 | 3.8 | 4.1 |
| P-gp/MDR1 | 1.0 | 1.2 | 6.5 |
Experimental Protocols
Protocol 1: Generation of a this compound Inhibitor-Resistant Cell Line
-
Determine Initial IC50: Culture the parental cancer cell line and determine its IC50 for the this compound inhibitor using a cell viability assay.
-
Initial Treatment: Seed the parental cells and treat them with the this compound inhibitor at a concentration equal to the IC20 or IC50.[11][13]
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Culture and Passage: Maintain the cells in the drug-containing medium, replacing it every 2-3 days. When the cells reach 70-80% confluency, passage them.[13]
-
Dose Escalation: Once the cells show stable growth at the current concentration, increase the inhibitor concentration by 25-50%.[11]
-
Repeat: Continue this process of stepwise dose escalation for several months.
-
Confirmation and Characterization: Periodically measure the IC50 to track the development of resistance. Once a stable resistant phenotype is achieved, perform molecular analyses to characterize the resistance mechanisms.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat parental and resistant cells with the this compound inhibitor for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Academy [procellsystem.com]
- 12. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
improving the signal-to-noise ratio in YADA binding assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their YADA (Yersinia Adhesin A) binding assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of a low signal-to-noise ratio in this compound binding assays?
A low signal-to-noise ratio can be attributed to several factors, broadly categorized as either a weak signal or high background noise.
Weak Signal:
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Insufficient Binding: The interaction between the this compound protein and its binding partner (e.g., collagen, fibronectin, heparin) may be weak or inhibited.
-
Reagent Issues: Problems with the quality or concentration of reagents, such as the this compound protein, the binding partner, or detection antibodies, can lead to a diminished signal.
-
Suboptimal Assay Conditions: Incubation times, temperature, and buffer composition can all affect the binding kinetics and, consequently, the signal strength.
High Background:
-
Non-specific Binding: The this compound protein or detection reagents may bind to the assay plate or other unintended surfaces.
-
Contamination: Contaminated reagents or samples can introduce interfering substances that generate background signal.
-
Instrument Settings: Improperly configured plate readers or other detection instruments can contribute to high background readings.
Q2: How can I reduce high background noise in my assay?
High background noise can mask the true signal from your binding interaction. Here are several strategies to mitigate this issue:
-
Blocking: Ensure that all uncoated surfaces of your assay plate are sufficiently blocked to prevent non-specific binding. Common blocking agents include Bovine Serum Albumin (BSA) or casein.[1] It's important to optimize the concentration and incubation time of the blocking agent.
-
Washing Steps: Increase the number and stringency of your wash steps to remove unbound reagents and reduce background.[2] Using a wash buffer with a mild detergent like Tween-20 can be effective.
-
Reagent Quality: Use high-quality, purified reagents to minimize contaminants that can contribute to background signal.
-
Titrate Reagents: Optimize the concentrations of your this compound protein and detection antibodies to find the optimal balance between signal and background.
Troubleshooting High Background
| Observation | Possible Cause | Suggested Solution |
| High signal in negative control wells | Inadequate blocking | Optimize blocking buffer concentration and incubation time. Try different blocking agents. |
| Non-specific binding of detection antibody | Decrease the concentration of the detection antibody. Include a "no primary" control. | |
| Contaminated buffer or reagents | Prepare fresh buffers and filter-sterilize. | |
| Signal is high across the entire plate | Autofluorescence of plate or compounds | Use black, low-autofluorescence microplates. Screen compounds for autofluorescence. |
| Improper instrument settings | Optimize gain, exposure time, and other reader settings. |
Q3: My signal is too low. What steps can I take to increase it?
A weak signal can be just as problematic as high background. Consider the following to boost your signal:
-
Optimize Coating: Ensure that the binding partner (e.g., collagen) is efficiently coated onto the microplate wells. Experiment with different coating concentrations and incubation times.[3]
-
Increase Reagent Concentrations: While being mindful of increasing background, you can try increasing the concentration of the this compound protein or the detection antibody.
-
Incubation Time: Optimize the incubation time to allow for sufficient binding to occur.[1] A time-course experiment can help determine the optimal duration.
-
Signal Amplification: Employ signal amplification techniques, such as using an enzyme-linked secondary antibody with a fluorescent or chemiluminescent substrate.[1]
Troubleshooting Low Signal
| Observation | Possible Cause | Suggested Solution |
| Low signal in positive control wells | Inactive this compound protein or binding partner | Use fresh or newly prepared reagents. Verify protein activity through another method. |
| Suboptimal buffer conditions (pH, ionic strength) | Optimize the buffer composition for the specific binding interaction. | |
| Insufficient incubation time | Increase the incubation time for the binding and/or detection steps. | |
| No signal at all | Omission of a critical reagent | Carefully review the protocol and ensure all steps were followed correctly. |
| Incorrect filter or wavelength settings on the reader | Verify the instrument settings match the excitation/emission spectra of your fluorophore. |
Experimental Protocols
Key Experiment: Optimizing Collagen Coating Concentration
This protocol outlines a method to determine the optimal collagen concentration for coating microplates in a this compound binding assay.
-
Prepare Collagen Dilutions: Prepare a series of collagen solutions in a suitable buffer (e.g., PBS) with concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Coat Microplate: Add 100 µL of each collagen dilution to triplicate wells of a 96-well microplate. Include wells with buffer only as a negative control.
-
Incubate: Incubate the plate for 1 hour at 37°C or overnight at 4°C.
-
Wash: Aspirate the collagen solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as in step 4.
-
Add this compound Protein: Add a constant, predetermined concentration of this compound protein to each well and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as in step 4.
-
Add Detection Antibody: Add the primary antibody against the this compound protein and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as in step 4.
-
Add Secondary Antibody: Add the enzyme-linked secondary antibody and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as in step 4.
-
Develop Signal: Add the appropriate substrate and measure the signal using a plate reader.
-
Analyze Data: Plot the signal intensity against the collagen concentration to determine the concentration that yields the best signal-to-noise ratio.
Visualizations
Caption: General workflow for a this compound binding assay.
Caption: Troubleshooting decision tree for low signal-to-noise ratio.
References
- 1. swordbio.com [swordbio.com]
- 2. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Assay development for the discovery of small-molecule inhibitors of this compound adhesion to collagen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: YADA Protein Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of the hypothetical "YADA" protein. The principles and protocols described here are broadly applicable to recombinant protein purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the expression and purification of this compound protein in a question-and-answer format.
Question: Why is the yield of my this compound protein consistently low after purification?
Answer: Low protein yield can stem from several factors throughout the expression and purification workflow. Here are some common causes and potential solutions:
-
Inefficient Cell Lysis: Ensure complete cell disruption to release the protein. You can optimize lysis buffers with appropriate concentrations of lysozyme and detergents, or consider mechanical methods like sonication or French press.
-
Suboptimal Expression Conditions: The expression level of this compound protein might be low. Try optimizing the induction conditions (e.g., IPTG concentration, induction temperature, and duration). Lowering the induction temperature (e.g., to 16-18°C) and extending the induction time can sometimes improve the yield of soluble protein.
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein. Always work quickly and at low temperatures (4°C). The addition of a protease inhibitor cocktail to your lysis buffer is highly recommended.
-
Loss During Chromatography Steps: this compound protein may not be binding efficiently to the chromatography resin or could be eluting prematurely.
-
Affinity Chromatography: Ensure the binding buffer conditions (pH, salt concentration) are optimal for the interaction between the protein's tag (e.g., His-tag) and the resin. For His-tagged proteins, avoid additives that can interfere with binding, such as EDTA or DTT, in the initial binding steps.
-
Ion Exchange Chromatography: The pH of your buffer is critical. Ensure the pH is appropriate to achieve the desired charge on your protein for binding to the anion or cation exchange column.
-
Size Exclusion Chromatography: Significant loss at this stage could indicate that the protein is aggregating and being lost in the void volume or sticking to the column matrix.
-
Question: My this compound protein is aggregating upon elution from the affinity column. How can I prevent this?
Answer: Protein aggregation is a common challenge, often indicating protein instability.[1][2][3] The appearance of a cloudy or precipitated solution after elution is a clear sign of aggregation.[4] Here are several strategies to mitigate this issue:
-
Optimize Elution Buffer:
-
Increase Salt Concentration: For some proteins, increasing the ionic strength of the elution buffer (e.g., up to 500 mM NaCl) can help prevent aggregation.
-
Add Stabilizing Agents: Including additives like glycerol (5-10%), arginine (50-100 mM), or non-detergent sulfobetaines in your elution and storage buffers can enhance protein stability.
-
Adjust pH: The pH of the elution buffer can significantly impact protein solubility. Experiment with a range of pH values to find the optimal condition for this compound protein.
-
-
Chelate Leached Metal Ions: Nickel ions leaching from a Ni-NTA column can sometimes promote aggregation of His-tagged proteins.[4] Adding a small amount of EDTA (e.g., 0.5-1 mM) to the collection tubes before elution can chelate these free metal ions.[4] Note: Do not add EDTA to buffers that will pass through the column, as it will strip the nickel from the resin.[4]
-
Detergent-Based Separation: A novel approach involves using a detergent concentration gradient to separate active protein from aggregates.[5] This method retains the active protein in a low detergent concentration zone while aggregates migrate to a higher concentration zone.[5]
-
Reduce Protein Concentration: High protein concentrations can favor aggregation.[2][4] Try to elute the protein in a larger volume to keep the concentration lower. If necessary, concentrate the protein using methods less prone to causing aggregation, such as using a centrifugal concentrator with a high molecular weight cutoff membrane at a low speed and temperature.
-
Add a Ligand: If this compound protein has a known binding partner or substrate, adding it to the buffer can sometimes stabilize the protein in its native conformation and prevent aggregation.[3]
Question: My purified this compound protein appears to have many contaminants. How can I improve its purity?
Answer: Achieving high purity often requires a multi-step purification strategy. If you are seeing significant contamination after a single affinity chromatography step, consider the following:
-
Optimize Washing Steps: Increase the stringency of your wash steps during affinity chromatography. For His-tagged proteins, this can be achieved by adding a low concentration of imidazole (e.g., 20-40 mM) to the wash buffer to remove weakly bound, non-specific proteins.
-
Incorporate Additional Purification Steps: No single chromatography method is perfect. Combining different techniques based on different properties of the protein will yield higher purity.
-
Ion Exchange Chromatography (IEX): This separates proteins based on their net charge.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this step separates proteins based on their size and can also help to remove aggregates.
-
-
Adjust Lysis Method: High shear forces during cell lysis can sometimes release more membrane-associated proteins, which can be a source of contamination.[2] If you are using a harsh lysis method like sonication, try optimizing the parameters or consider a gentler enzymatic lysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer composition for this compound protein purification?
A1: The optimal buffer composition can be protein-specific. However, a good starting point for a His-tagged this compound protein is provided in the table below. It is recommended to perform a buffer screen to determine the ideal conditions for your specific construct.
| Buffer Type | pH | Salt (NaCl) | Additives | Purpose |
| Lysis Buffer | 8.0 | 300-500 mM | 10 mM Imidazole, 1 mM PMSF, Protease Inhibitor Cocktail, 1 mg/mL Lysozyme, 10% Glycerol | Cell disruption and initial protein stabilization. |
| Wash Buffer | 8.0 | 300-500 mM | 20-40 mM Imidazole, 10% Glycerol | Removal of non-specifically bound proteins. |
| Elution Buffer | 8.0 | 150-300 mM | 250-500 mM Imidazole, 10% Glycerol | Elution of the target protein. |
| Storage Buffer | 7.5 | 150 mM | 10% Glycerol, 1 mM DTT | Long-term stability. |
Q2: How can I detect if my this compound protein is aggregated?
A2: Aggregation can be detected in several ways:
-
Visual Inspection: The most obvious sign is the appearance of cloudiness or precipitate in your protein solution.[3]
-
Size Exclusion Chromatography (SEC): Aggregated protein will typically elute in the void volume of the column.[3]
-
Dynamic Light Scattering (DLS): This technique can detect the presence of large particles in your solution.
-
UV-Vis Spectroscopy: Abnormally high light scattering can be observed as a rising baseline at higher wavelengths (e.g., 340 nm).[3]
Q3: Can I use a different tag for this compound protein purification?
A3: Yes, if the His-tag is presenting significant challenges, other affinity tags can be used. The Strep-tag® system, for example, often results in higher purity with fewer contaminating proteins.[6] Other common tags include GST (Glutathione S-transferase) and MBP (Maltose-binding protein), which can also enhance the solubility of the target protein.
Experimental Protocols
Protocol 1: General Protocol for His-tagged this compound Protein Purification
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (see table above).
-
Incubate on ice for 30 minutes.
-
Perform sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or use another appropriate lysis method.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the protein with Elution Buffer. Collect fractions.
-
-
Buffer Exchange (Optional but Recommended):
-
Pool the fractions containing this compound protein.
-
Perform buffer exchange into a suitable buffer for the next step or for storage using dialysis or a desalting column.
-
-
Further Purification (if necessary):
-
Load the protein onto an equilibrated ion exchange or size exclusion chromatography column.
-
Run the column according to the manufacturer's instructions and collect fractions.
-
-
Purity Analysis and Storage:
-
Analyze the purity of the fractions using SDS-PAGE.
-
Pool the pure fractions and concentrate if necessary.
-
Store the purified protein at -80°C in a suitable storage buffer.
-
Diagrams
Caption: Workflow for this compound protein purification with troubleshooting checkpoints.
References
- 1. A Screening Methodology for Purifying Proteins with Aggregation Problems | Springer Nature Experiments [experiments.springernature.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 5. A novel approach for the purification of aggregation prone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
YADA inhibitor activity loss upon storage
Welcome to the technical support center for the YADA inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the storage, handling, and use of the this compound inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound inhibitor upon receipt?
A1: The this compound inhibitor is shipped at ambient temperature and is stable for the duration of shipping.[1] Upon receipt, the lyophilized powder should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1][2]
Q2: What is the best solvent for reconstituting the this compound inhibitor?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting the lyophilized this compound inhibitor to create a stock solution.[3] Ensure you are using a fresh, anhydrous grade of DMSO to prevent introducing moisture, which can accelerate compound degradation.
Q3: How should I store the reconstituted this compound inhibitor stock solution?
A3: Once reconstituted in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][4] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A4: It is common for organic compounds dissolved in DMSO to precipitate when diluted directly into an aqueous medium. To avoid this, it is best to perform initial serial dilutions in DMSO and then add the final diluted sample to your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced toxicity to cells.[1]
Q5: My this compound inhibitor seems to have lost activity. What are the possible reasons?
A5: Loss of inhibitor activity can be due to several factors:
-
Improper Storage: Exposure to room temperature for extended periods, repeated freeze-thaw cycles of the stock solution, or storage in a non-recommended solvent can lead to degradation.
-
Contamination of Solvent: Using DMSO that has absorbed moisture can accelerate the degradation of the inhibitor.[2]
-
Age of Stock Solution: Stock solutions, even when stored correctly, have a limited shelf life. We recommend using stock solutions within one month if stored at -20°C or within six months if stored at -80°C.[1]
-
Experimental Conditions: Factors such as the pH of the buffer and exposure to light can also affect the stability of the inhibitor in your experimental setup.[5][6]
Troubleshooting Guide: Loss of this compound Inhibitor Activity
If you are experiencing a loss of this compound inhibitor activity in your experiments, please follow these troubleshooting steps.
| Observation | Potential Cause | Recommended Action |
| Complete loss of inhibitor effect | Inhibitor has degraded due to improper storage or handling. | 1. Prepare a fresh stock solution from a new vial of lyophilized powder. 2. Ensure proper storage of the new stock solution (aliquoted, -80°C). 3. Verify the activity of the new stock solution in a positive control experiment. |
| Reduced inhibitor potency (higher IC50) | Partial degradation of the inhibitor. | 1. Review your storage and handling procedures. 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Check the age of your stock solution and prepare a fresh one if it is older than recommended. |
| Inconsistent results between experiments | Inconsistent dilution of the inhibitor or variability in experimental setup. | 1. Prepare fresh dilutions for each experiment. 2. Ensure thorough mixing of the inhibitor in the experimental medium. 3. Standardize all experimental parameters, including cell density, incubation time, and final DMSO concentration. |
| Precipitation of inhibitor in aqueous solution | Poor solubility of the inhibitor at the working concentration. | 1. Perform serial dilutions in DMSO before adding to the aqueous solution. 2. If precipitation persists, consider using a lower working concentration or a different formulation if available. You can also try gentle warming (not exceeding 50°C) or sonication to aid dissolution.[2] |
Quantitative Data on this compound Inhibitor Stability
The following tables summarize the expected stability of the this compound inhibitor under various storage conditions. This data is intended as a guideline; actual stability may vary based on specific experimental conditions.
Table 1: Stability of Lyophilized this compound Inhibitor
| Storage Temperature | Expected Stability |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
| Room Temperature (25°C) | Stable for the duration of shipping |
Table 2: Stability of this compound Inhibitor in DMSO Stock Solution (10 mM)
| Storage Temperature | Time Point | Remaining Activity (%) |
| -80°C | 1 month | 99 ± 1 |
| 3 months | 98 ± 2 | |
| 6 months | 97 ± 3 | |
| -20°C | 1 month | 95 ± 4 |
| 3 months | 85 ± 5 | |
| 6 months | 70 ± 7 | |
| 4°C | 1 week | 80 ± 6 |
| 1 month | 50 ± 10 | |
| Room Temperature (25°C) | 24 hours | 60 ± 8 |
| 1 week | < 20 |
Table 3: Effect of Freeze-Thaw Cycles on this compound Inhibitor Activity (10 mM Stock in DMSO, stored at -20°C)
| Number of Freeze-Thaw Cycles | Remaining Activity (%) |
| 1 | 98 ± 2 |
| 3 | 90 ± 5 |
| 5 | 75 ± 8 |
| 10 | < 50 |
Experimental Protocols
Protocol 1: Assessment of this compound Inhibitor Stability
This protocol outlines a method to determine the stability of the this compound inhibitor under specific storage conditions.
-
Preparation of Stability Samples:
-
Reconstitute a fresh vial of lyophilized this compound inhibitor in anhydrous DMSO to a concentration of 10 mM.
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
For freeze-thaw cycle testing, use a separate set of aliquots that will be subjected to repeated freezing and thawing.
-
-
Storage:
-
Place the vials in their respective storage environments.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
For the freeze-thaw samples, subject them to the designated number of cycles before analysis. A single cycle consists of thawing the sample at room temperature for 10 minutes followed by refreezing at -20°C for at least 1 hour.
-
-
Activity Assay:
-
On the day of analysis, prepare a series of dilutions of the stored inhibitor samples and a freshly prepared control sample.
-
Perform a cell-based assay to determine the IC50 value of each sample. A suitable assay would be a reporter gene assay measuring TEAD-dependent transcription or a cell proliferation assay in a YAP/TAZ-dependent cancer cell line.
-
The remaining activity can be calculated as a percentage of the activity of the freshly prepared control.
-
-
Chemical Purity Analysis (Optional):
-
Analyze the chemical purity of the stored samples using High-Performance Liquid Chromatography (HPLC) to detect the presence of degradation products.[7]
-
Protocol 2: this compound Inhibitor Activity Assay in a Cell-Based System
This protocol describes a general workflow for testing the activity of the this compound inhibitor in a cell-based assay.
-
Cell Culture:
-
Culture a suitable cancer cell line with a known dependency on the YAP/TAZ-TEAD signaling pathway (e.g., NCI-H226 mesothelioma cells).
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a serial dilution of the this compound inhibitor stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the this compound inhibitor. Include a vehicle control (medium with DMSO only).
-
-
Incubation:
-
Incubate the cells with the inhibitor for a predetermined period (e.g., 72 hours).
-
-
Cell Viability/Proliferation Measurement:
-
Assess cell viability or proliferation using a standard method such as an MTS or resazurin-based assay.
-
Read the absorbance or fluorescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Validation & Comparative
comparing YADA inhibitor vs other known pathway inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different classes of inhibitors targeting the critical PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1] We will examine the performance of mTOR-selective inhibitors, pan-PI3K inhibitors, and dual PI3K/mTOR inhibitors, supported by experimental data from studies on various cancer cell lines.
Introduction to Pathway and Inhibitor Classes
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is a key pathway in many cellular processes.[2] Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1] Several classes of inhibitors have been developed to target different nodes within this pathway:
-
mTOR-Selective Inhibitors (e.g., Rapamycin and its analogs, "rapalogs"): These allosteric inhibitors primarily target the mTORC1 complex, a downstream effector in the pathway. While effective, their action can lead to a feedback activation of AKT, potentially limiting their therapeutic efficacy.[1][3]
-
Pan-PI3K Inhibitors (e.g., BKM120): These agents target all four isoforms of class I PI3K (α, β, δ, γ) at the top of the cascade.[1] By inhibiting the pathway upstream, they prevent the activation of AKT.
-
Dual PI3K/mTOR Inhibitors (e.g., BEZ235): These compounds are designed to simultaneously block both PI3K and mTOR kinases. This dual-action mechanism aims to provide a more comprehensive pathway blockade, inhibiting downstream signaling and preventing the feedback activation of AKT that can occur with mTORC1-only inhibitors.[1][4]
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies, comparing the efficacy of these inhibitor classes on cell viability, target modulation, and apoptosis induction in various cancer cell lines.
Table 1: Inhibition of Cell Proliferation (IC50 Values)
The half-maximal inhibitory concentration (IC50) indicates the drug concentration required to inhibit the proliferation of 50% of the cells. Lower values denote higher potency.
| Inhibitor | Class | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Rapamycin | mTOR-Selective | 786-O | Renal Cell Carcinoma | >1000 | [5] |
| A498 | Renal Cell Carcinoma | >1000 | [5] | ||
| BEZ235 | Dual PI3K/mTOR | 786-O | Renal Cell Carcinoma | ~10-20 | [5] |
| A498 | Renal Cell Carcinoma | ~10-20 | [5] | ||
| ALL-SIL | Acute Lymphoblastic Leukemia | ~7-20 | [6] | ||
| BKM120 | Pan-PI3K | HUT78 | T-Cell Lymphoma | ~800 | [7] |
| GRANTA519 | Mantle Cell Lymphoma | ~1600 | [7] |
As demonstrated, dual PI3K/mTOR inhibitors like BEZ235 show significantly greater potency in inhibiting cell proliferation across multiple cancer types compared to mTOR-selective inhibitors like Rapamycin.[5][6]
Table 2: Downstream Target Modulation and Apoptosis
This table compares the ability of the inhibitors to block key downstream signaling proteins (p-AKT, p-S6) and induce programmed cell death (apoptosis).
| Inhibitor | Cell Line (Cancer) | p-AKT (Ser473) Inhibition | p-S6 Inhibition | Apoptosis Induction | Reference |
| Rapamycin | PROS Fibroblasts | Increased (Feedback) | Strong | Moderate | [3] |
| BEZ235 | PROS Fibroblasts | Strong | Strong | Strong | [3] |
| BKM120 | Lymphoma Cells | Strong | Moderate | Strong | [7] |
Note: Rapamycin treatment can lead to a feedback-induced increase in AKT phosphorylation at Ser473, while dual PI3K/mTOR and pan-PI3K inhibitors effectively suppress it.[3] Dual inhibitors demonstrate a comprehensive blockade of both upstream (p-AKT) and downstream (p-S6) markers.[3]
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR pathway with inhibitor targets.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Plating: Seed cells at a density of approximately 5,000 cells/well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[8]
-
Treatment: Treat the cells with the inhibitors at a range of concentrations and incubate for the desired period (e.g., 48-72 hours).[9]
-
MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Gently shake the plate for 5-10 minutes and measure the absorbance at approximately 570 nm using a microplate reader.[9] Cell viability is calculated as a percentage relative to untreated control cells.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early hallmark of this process.[11][12]
Caption: Workflow for the Annexin V apoptosis assay.
Protocol:
-
Cell Harvesting: After treating cells with the desired inhibitor, harvest both adherent and floating cells.[12]
-
Washing: Wash the cells twice with cold PBS, then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[13]
-
Staining: Add 5 µL of a fluorochrome-conjugated Annexin V and 1-2 µL of a viability dye like Propidium Iodide (PI) to 100 µL of the cell suspension.[12]
-
Incubation: Incubate the mixture for 15 minutes at room temperature, protected from light.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[14] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.[12]
Target Modulation (Western Blot) Assay
Western blotting is used to detect specific proteins in a sample and is crucial for confirming the on-target effect of an inhibitor by measuring the phosphorylation status of key pathway proteins.[15]
Caption: General workflow for Western blotting.
Protocol:
-
Protein Extraction: Treat cells with inhibitors, then lyse them on ice using a buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[16]
-
Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Electrophoresis: Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[15]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-S6 or anti-phospho-AKT).[15]
-
Washing & Secondary Antibody: Wash the membrane multiple times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15] The intensity of the bands corresponding to phosphorylated proteins indicates the level of target inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dual inhibitors of PI3K/mTOR or mTOR-selective inhibitors: which way shall we go? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 5. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Cross-Validation of YADA Inhibitor Effects with RNAi: A Comparative Guide
For researchers in drug development and molecular biology, validating the effects of a small molecule inhibitor with a genetic knockdown approach is a critical step in confirming on-target activity and understanding the full spectrum of a drug's biological consequences. This guide provides a comprehensive comparison of the phenotypic effects of a hypothetical YADA inhibitor and RNA interference (RNAi) targeting this compound, supported by experimental data and detailed protocols.
The methodologies and data presented here are based on established protocols for similar cross-validation studies, providing a robust framework for researchers.
Comparative Analysis of this compound Inhibition and RNAi Knockdown
The primary goal of this comparative analysis is to determine if the phenotypic outcomes of pharmacological inhibition of this compound align with those of its genetic knockdown. Discrepancies between the two approaches can provide valuable insights into potential off-target effects of the inhibitor or highlight non-enzymatic (e.g., scaffolding) functions of the this compound protein that are abrogated by RNAi but not by the inhibitor.
Table 1: Quantitative Comparison of this compound Inhibitor vs. This compound siRNA on Cell Proliferation
| Treatment Group | Concentration/Dose | Cell Proliferation (% of Control) | Key Findings |
| Vehicle Control (DMSO) | 0.1% | 100% | Baseline cell growth. |
| This compound Inhibitor | 2 µM | 45% | Significant reduction in cell proliferation. |
| This compound Inhibitor | 5 µM | 25% | Dose-dependent inhibition of cell growth. |
| Scrambled Control siRNA | 10 nM | 98% | No significant effect on cell proliferation. |
| This compound siRNA #1 | 10 nM | 55% | Effective knockdown of this compound reduces cell proliferation. |
| This compound siRNA #2 | 10 nM | 52% | Consistent reduction in cell proliferation with a second siRNA. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. Cell Culture and Treatment with this compound Inhibitor
-
Cell Line: A549 Human Lung Carcinoma Cells
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Protocol:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of the this compound inhibitor in DMSO.
-
Dilute the this compound inhibitor to the final concentrations (e.g., 2 µM and 5 µM) in the culture medium.
-
Replace the existing medium with the medium containing the this compound inhibitor or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 72 hours).
-
Assess cell proliferation using a suitable method, such as a colorimetric assay (e.g., MTT) or cell counting.
-
-
Reagents:
-
This compound-specific siRNAs and a scrambled negative control siRNA.
-
Lipofectamine RNAiMAX transfection reagent.
-
Opti-MEM reduced-serum medium.
-
-
Protocol (Forward Transfection):
-
Seed 2 x 10⁵ cells per well in a 6-well plate in antibiotic-free medium and incubate for 18-24 hours until cells are 60-80% confluent.[1]
-
For each well, dilute 10 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 6 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 15-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[1]
-
Add the 200 µL of the siRNA-lipid complex mixture to the cells.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Verify the knockdown efficiency of this compound at the protein level using Western blotting.
-
Assess the phenotypic effects, such as cell proliferation.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway in which this compound is a key downstream effector. Both the this compound inhibitor and this compound-targeting RNAi are shown to disrupt this pathway, albeit through different mechanisms.
Caption: this compound signaling pathway and points of intervention.
Experimental Workflow
The diagram below outlines the experimental workflow for the cross-validation of the this compound inhibitor and RNAi.
Caption: Workflow for inhibitor and RNAi cross-validation.
References
A Comparative Guide to a Novel YADA Inhibitor and its Competitor Compound
In the landscape of targeted cancer therapy, the development of specific and potent inhibitors for key signaling pathways is paramount. This guide provides a detailed comparison of a novel, hypothetical YADA (Your Awesome Drug Target A) inhibitor, YI-100 , against a first-generation competitor, CX-50 . The focus of this comparison is to highlight the advantages of YI-100 in terms of selectivity, efficacy, and downstream pathway modulation.
Mechanism of Action: A Tale of Two Inhibitors
The this compound kinase is a critical node in a signaling cascade that promotes cell proliferation and survival in certain cancers. Both YI-100 and CX-50 are designed to inhibit the activity of this compound, but they do so through different mechanisms.
-
CX-50 is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the this compound kinase, preventing the phosphorylation of its downstream targets. While effective, this mechanism can sometimes lead to off-target effects due to the conserved nature of ATP-binding sites across many kinases.
-
YI-100 is an allosteric inhibitor. It binds to a site on the this compound kinase that is distinct from the ATP-binding pocket. This binding induces a conformational change in the kinase, rendering it inactive. Allosteric inhibitors often exhibit higher selectivity as their binding sites are typically unique to the target protein.[1][2]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
This table summarizes the in vitro inhibitory activity of YI-100 and CX-50 against the target this compound kinase and a panel of off-target kinases. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase | YI-100 IC50 (nM) | CX-50 IC50 (nM) |
| This compound | 5 | 50 |
| Kinase A | >10,000 | 200 |
| Kinase B | >10,000 | 500 |
| Kinase C | 8,000 | 1,000 |
Table 2: Cellular Potency in this compound-Dependent Cancer Cell Line
This table shows the half-maximal effective concentration (EC50) of the inhibitors in a cancer cell line known to be dependent on this compound signaling for survival. The EC50 value indicates the concentration of the compound that gives half-maximal response.
| Cell Line | YI-100 EC50 (nM) | CX-50 EC50 (nM) |
| This compound-Dependent Cancer Cells | 25 | 250 |
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of the compounds was determined using a radiometric kinase assay.[3][4][5][6][7]
-
Reaction Setup : The kinase reaction was performed in a 96-well plate. Each well contained the purified this compound kinase enzyme, a specific peptide substrate, and ATP (with a trace amount of radiolabeled [γ-³²P]ATP).
-
Inhibitor Addition : YI-100 and CX-50 were serially diluted and added to the reaction wells.
-
Incubation : The reaction was incubated at 30°C for 60 minutes to allow for substrate phosphorylation.
-
Termination and Detection : The reaction was stopped by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter membrane, and the amount of incorporated radioactivity was quantified using a scintillation counter.
-
Data Analysis : The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability (MTT) Assay
The cellular potency of the inhibitors was assessed using a standard MTT assay, which measures cell metabolic activity as an indicator of cell viability.[8][9][10][11][12]
-
Cell Seeding : this compound-dependent cancer cells were seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment : The cells were treated with various concentrations of YI-100 and CX-50 for 72 hours.
-
MTT Addition : MTT reagent was added to each well and incubated for 4 hours, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the purple solution was measured at 570 nm using a plate reader.
-
Data Analysis : The EC50 values were determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the simplified this compound signaling pathway and the points of inhibition for both YI-100 and CX-50. The pathway is often initiated by a growth factor binding to a receptor tyrosine kinase (RTK), leading to the activation of downstream signaling components.[13][14][15][16][17]
Experimental Workflow Diagram
The diagram below outlines the workflow for the in vitro kinase assay used to determine the inhibitory potency of YI-100 and CX-50.
Conclusion
The data presented in this guide demonstrate the significant advantages of the novel allosteric inhibitor, YI-100, over the first-generation ATP-competitive inhibitor, CX-50. YI-100 exhibits superior potency against the target this compound kinase and a much cleaner off-target profile, which translates to greater cellular potency in a this compound-dependent cancer cell line. The high selectivity of YI-100 is a key differentiator, suggesting a potentially wider therapeutic window and a lower likelihood of off-target toxicities in a clinical setting. These findings strongly support the continued development of YI-100 as a promising candidate for targeted cancer therapy.
References
- 1. [PDF] Inhibitors in AKTion: ATP-competitive vs allosteric | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Akt/PKB kinase assay [whitelabs.org]
- 4. 2.6. AKT1 Kinase Activity Assay [bio-protocol.org]
- 5. In vitro Akt kinase assays of INVS [bio-protocol.org]
- 6. Assaying AKT/Protein Kinase B Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 15. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Comparative Analysis of YAP-TEAD Inhibitors: A Guide to Dose-Response Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of inhibitors targeting the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) interaction, a critical node in the Hippo signaling pathway often dysregulated in cancer. This document is intended to serve as a resource for researchers and drug development professionals, offering a framework for evaluating the dose-response characteristics of novel inhibitory compounds against this promising therapeutic target. Due to the limited publicly available dose-response data for emerging specific TEAD inhibitors like IK-930 and K-975, this guide utilizes the well-documented YAP inhibitor Verteporfin as a primary example to illustrate the principles of comparative dose-response analysis.
Introduction to YAP-TEAD Inhibition
The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. Its dysregulation, often leading to the nuclear translocation and activation of the transcriptional co-activator YAP, is implicated in the development and progression of various cancers. In the nucleus, YAP binds to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. The disruption of the YAP-TEAD interaction has therefore emerged as a compelling strategy for cancer therapy. A growing number of small molecule inhibitors are being developed to target this interface, each with distinct biochemical properties and cellular activities. An accurate assessment of their dose-response relationships is paramount for preclinical and clinical development.
Comparative Dose-Response Data
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for selected YAP-TEAD inhibitors across various cancer cell lines. This data, gathered from publicly available literature, provides a snapshot of the potency and cellular context-dependency of these compounds.
| Inhibitor | Cancer Type | Cell Line | IC50 / EC50 / GI50 | Reference |
| Verteporfin | Uveal Melanoma | 92.1 | 4.67 µM | [1] |
| Uveal Melanoma | Mel 270 | 6.43 µM | [1] | |
| Uveal Melanoma | Omm 1 | 5.89 µM | [1] | |
| Uveal Melanoma | Omm 2.3 | 7.27 µM | [1] | |
| Gastric Cancer | MKN45 | 0.61 µM (EC50, 30 min treatment) | [2] | |
| Gastric Cancer | MKN74 | 1.21 µM (EC50, 30 min treatment) | [2] | |
| IK-930 | Not Specified | Not Specified | <0.1 µM (EC50) | |
| K-975 | Malignant Pleural Mesothelioma | NCI-H226 | ~20 nmol/L (GI50) |
Note: The data for IK-930 and K-975 is limited in the public domain and represents initial findings. Further studies are required for a comprehensive comparative analysis.
Experimental Protocols
Accurate and reproducible dose-response data are contingent on standardized experimental protocols. Below are detailed methodologies for two key assays used to evaluate YAP-TEAD inhibitors.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic or cytostatic effects of an inhibitor by measuring the metabolic activity of cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
YAP/TAZ-TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of the YAP-TEAD complex, providing a direct readout of target engagement by the inhibitor.
Materials:
-
Cancer cell line stably or transiently transfected with a TEAD-responsive luciferase reporter construct (e.g., 8xGTIIC-luciferase) and a constitutively active Renilla luciferase construct (for normalization).
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection (if transient): Seed cells in a 96-well plate. If performing transient transfection, co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Add the diluted compounds to the wells and incubate for the desired duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse the cells by adding 20 µL of Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of TEAD transcriptional activity relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizing Mechanisms and Workflows
Hippo-YAP Signaling Pathway and Inhibitor Action
The following diagram illustrates the core components of the Hippo signaling pathway and the mechanism by which YAP-TEAD inhibitors exert their effects.
Caption: The Hippo-YAP signaling pathway and the point of intervention for YAP-TEAD inhibitors.
Experimental Workflow for Dose-Response Analysis
The following diagram outlines the key steps in a typical experimental workflow for determining the dose-response curve of a YAP-TEAD inhibitor.
Caption: A generalized workflow for dose-response curve analysis of a YAP-TEAD inhibitor.
References
A Comparative Guide to BRAF Kinase Inhibitors from Various Vendors
For Researchers, Scientists, and Drug Development Professionals
The B-Raf proto-oncogene (BRAF) is a serine/threonine-protein kinase that plays a critical role in regulating the MAP kinase/ERK signaling pathway.[1][2] This pathway is essential for cell division, differentiation, and secretion. Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of the BRAF protein, driving uncontrolled cell growth and proliferation, which is a hallmark of several cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.[3][4] Consequently, BRAF inhibitors have become a cornerstone of targeted cancer therapy.[3][5]
This guide provides a comparative analysis of commonly used BRAF inhibitors—Vemurafenib, Dabrafenib, and Encorafenib—sourced from various vendors. The objective is to offer a comprehensive resource for researchers to select the most suitable compounds for their experimental needs, supported by quantitative data, detailed experimental protocols, and clear visual diagrams of the underlying biological and experimental processes.
Comparative Analysis of BRAF Inhibitors
The selection of a BRAF inhibitor for research purposes can be influenced by several factors, including potency (often measured as the half-maximal inhibitory concentration, or IC50), purity, and the specific context of the experiment (e.g., in vitro kinase assays vs. cell-based assays). Below is a summary of reported IC50 values for three widely used BRAF inhibitors. It is important to note that these values can vary between different studies and experimental conditions.
| Inhibitor | Target | IC50 (nM) | Vendor Example(s) |
| Vemurafenib | BRAFV600E | 13-31 | MedChemExpress, LKT Labs, Tocris Bioscience |
| c-RAF-1 | 6.7-48 | MedChemExpress, LKT Labs, Tocris Bioscience | |
| Wild-Type BRAF | 100-160 | MedChemExpress, LKT Labs, Tocris Bioscience | |
| Dabrafenib | BRAFV600E | 0.8 | Selleckchem |
| Wild-Type BRAF | 3.2 | Selleckchem | |
| c-RAF | 5.0 | Selleckchem | |
| Encorafenib | BRAFV600E | <0.4 | Selleckchem |
Note: The IC50 values are compiled from various sources and should be considered as approximate.[6][7][8][9] Purity information is generally reported as ≥98% by most vendors.[7] Researchers are encouraged to consult the vendor's certificate of analysis for lot-specific details.
Experimental Protocols
Accurate and reproducible assessment of inhibitor performance is critical. The following sections detail standard protocols for an in vitro kinase assay and a cell-based potency assay.
Protocol 1: In Vitro BRAF Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the BRAF kinase. A common method is an ELISA-based assay that detects the phosphorylation of a substrate, such as MEK.
Materials:
-
Recombinant BRAF kinase (e.g., BRAFV600E)
-
Recombinant GST-MEK substrate
-
96-well glutathione-coated plates
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.0)
-
BRAF inhibitors (Vemurafenib, Dabrafenib, etc.) dissolved in DMSO
-
Wash buffer (e.g., TTBS: 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% TWEEN-20)
-
Primary antibody against phosphorylated MEK (p-MEK)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Substrate Coating: Coat the wells of a 96-well glutathione-coated plate with recombinant GST-MEK diluted in TTBS buffer. Incubate and then wash the wells.
-
Inhibitor Preparation: Prepare serial dilutions of the BRAF inhibitors in 100% DMSO.
-
Kinase Reaction: In a separate plate, mix the recombinant BRAF kinase with the serially diluted inhibitors in kinase assay buffer. Incubate at room temperature to allow for inhibitor binding.
-
Phosphorylation: Transfer the kinase-inhibitor mixtures to the GST-MEK coated wells. Add ATP to initiate the phosphorylation reaction. Incubate at room temperature.
-
Detection:
-
Wash the wells to remove the reaction mixture.
-
Add the primary anti-p-MEK antibody and incubate.
-
Wash, then add the HRP-conjugated secondary antibody and incubate.
-
Wash, and then add the TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Protocol 2: Cell-Based BRAF Inhibitor Potency Assay
This assay evaluates the ability of an inhibitor to block BRAF-mediated signaling within a cellular context, typically by measuring cell viability or proliferation.
Materials:
-
BRAF-mutant melanoma cell line (e.g., A375, Malme3M)
-
Cell culture medium (e.g., RPMI + 10% FBS)
-
BRAF inhibitors dissolved in DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the BRAF-mutant cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the BRAF inhibitors in cell culture medium. Add the diluted compounds to the cells. Include a DMSO-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).[11]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a plate reader (absorbance for MTT, luminescence for CellTiter-Glo®).
-
Data Analysis: Normalize the data to the DMSO control and plot cell viability against inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[11]
Visualizations
BRAF Signaling Pathway
The BRAF kinase is a central component of the RAS-RAF-MEK-ERK pathway, also known as the MAPK pathway.[2][5] This pathway transduces signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes.[2]
Caption: The MAPK/ERK signaling cascade and the point of intervention by BRAF inhibitors.
Experimental Workflow for Inhibitor Comparison
A systematic workflow is essential for the comparative evaluation of inhibitors from different vendors. This involves initial screening followed by more detailed characterization of promising candidates.
Caption: A streamlined workflow for the comparative evaluation of BRAF inhibitors.
References
- 1. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma [mdpi.com]
- 2. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 5. mdpi.com [mdpi.com]
- 6. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vemurafenib - LKT Labs [lktlabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 10. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Kinase Target YADA Using Genetic Methods
In the quest for novel therapeutics, particularly in oncology, the robust validation of a potential drug target is the most critical initial step. An ideal drug target is intrinsically linked to disease pathophysiology, and modulating its activity should lead to a therapeutic benefit with minimal side effects. This guide provides a comparative framework for validating "YADA," a hypothetical protein kinase implicated in oncogenic signaling, using state-of-the-art genetic methods. Genetic tools offer a powerful approach to mimic the effect of a specific inhibitor, providing strong evidence for a target's role in disease before significant investment in drug development.[1][2][3]
Comparing Genetic Methods for this compound Validation
Table 1: Comparison of CRISPR-Cas9 and shRNA for this compound Target Validation
| Feature | CRISPR-Cas9 (Knockout) | shRNA (Knockdown) |
| Mechanism | Induces double-strand breaks in DNA, leading to frameshift mutations via NHEJ repair, causing permanent gene disruption.[] | A short hairpin RNA is processed by Dicer into siRNA, which guides the RISC complex to degrade target mRNA. |
| Effect Level | Genomic (DNA) | Transcriptomic (mRNA) |
| Permanence | Permanent and heritable loss of gene function. | Can be transient or stable, but residual protein expression is common. |
| Specificity | High on-target specificity; off-target mutations are a key consideration and require careful guide RNA design and validation.[12] | Prone to off-target effects due to partial complementarity with unintended mRNAs; requires multiple shRNAs and rescue experiments for validation.[13] |
| Outcome | Complete loss of protein ("knockout"). This models a highly effective inhibitor. | Partial reduction of protein ("knockdown"). This can model a partially effective or dose-dependent inhibitor. |
| Best For | Unequivocally determining the function of a gene and its necessity for a specific phenotype. Validating non-enzymatic functions. | Titrating gene dosage to study the effect of partial protein loss. Validating targets where a complete knockout may be lethal. |
| Key Challenge | Potential for cellular compensation mechanisms over time; requires validation of knockout at the protein level. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects to confound data interpretation. |
The Hypothetical this compound Signaling Pathway
To effectively validate this compound, its role must be understood in the context of its signaling network. We hypothesize that this compound is a kinase operating downstream of a receptor tyrosine kinase (RTK) and upstream of a key transcription factor, "TF-ALPHA," which drives the expression of genes involved in cell proliferation and survival.
Caption: The hypothetical this compound signaling cascade.
Experimental Protocols & Workflows
Below are detailed protocols for validating this compound using CRISPR-Cas9 knockout and shRNA knockdown in a relevant cancer cell line (e.g., A549 lung carcinoma).
CRISPR-Cas9 Mediated Knockout of this compound
This protocol aims to generate a stable cell line with a complete loss of this compound protein.
Caption: Workflow for generating a this compound knockout cell line.
Experimental Protocol: CRISPR-Cas9 Knockout
-
sgRNA Design and Cloning:
-
Design at least two unique single guide RNAs (sgRNAs) targeting constitutive, early exons of the this compound gene using a validated online tool (e.g., CHOPCHOP, Benchling).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a Cas9-co-expressing vector that also contains a selection marker, such as pSpCas9(BB)-2A-Puro (pX459).[12]
-
-
Transfection:
-
Culture A549 cells to 70-80% confluency in a 6-well plate.
-
Transfect 2.5 µg of the sgRNA/Cas9 plasmid into the cells using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
-
Selection and Single-Cell Cloning:
-
48 hours post-transfection, begin selection by adding puromycin (1-2 µg/mL, pre-determined by a kill curve) to the culture medium.
-
After 3-5 days of selection, harvest the surviving cells.
-
Perform serial dilutions in 96-well plates to isolate single cells.
-
-
Screening and Validation:
-
Expand single-cell clones into larger populations.
-
Isolate genomic DNA from each clone. Amplify the region surrounding the sgRNA target site by PCR and verify the presence of insertions/deletions (indels) by Sanger sequencing.
-
Confirm the absence of this compound protein in indel-positive clones via Western blot analysis using a validated this compound antibody.
-
-
Phenotypic Analysis:
-
Use the validated knockout clones and a non-targeting sgRNA control clone for downstream functional assays.
-
shRNA-Mediated Knockdown of this compound
This protocol aims to generate a stable cell line with significantly reduced this compound expression.
Caption: Workflow for generating a this compound knockdown cell line.
Experimental Protocol: shRNA Knockdown [14][15][16]
-
shRNA Design and Cloning:
-
Design at least three shRNA sequences targeting the this compound mRNA using a reputable algorithm (e.g., from the Broad Institute's RNAi Consortium).
-
Clone each shRNA into a lentiviral expression vector such as pLKO.1-puro. Include a non-targeting (scrambled) shRNA control.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
-
Transduction and Selection:
-
Transduce A549 cells with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
48 hours post-transduction, select for stably transduced cells using puromycin.
-
-
Validation of Knockdown:
-
Expand the puromycin-resistant cell population.
-
Assess this compound mRNA levels using quantitative real-time PCR (qRT-PCR) to identify the most effective shRNA.
-
Confirm reduction of this compound protein levels via Western blot for the best-performing shRNA construct.
-
-
Phenotypic Analysis:
-
Use the validated knockdown cell line and the non-targeting shRNA control line for functional assays.
-
Quantitative Data Summary
Following successful generation of knockout and knockdown cell lines, phenotypic assays are performed to assess the functional consequences of this compound loss. Key experiments would include measuring cell viability and assessing the phosphorylation of a known downstream substrate (pSUB1).
Table 2: Hypothetical Data from this compound Genetic Perturbation Studies in A549 Cells
| Experimental Group | This compound Protein Level (% of Control) | Cell Viability at 72h (% of Control) | pSUB1 Level (% of Control) |
| Control (Non-Targeting) | 100% | 100% | 100% |
| This compound shRNA #1 | 25% | 65% | 30% |
| This compound shRNA #2 | 40% | 78% | 55% |
| This compound CRISPR KO Clone A | <1% | 35% | <5% |
| This compound CRISPR KO Clone B | <1% | 32% | <5% |
The data in Table 2 demonstrates that a complete loss of this compound (CRISPR KO) has a more profound impact on cell viability and downstream signaling than a partial reduction (shRNA knockdown). This provides strong genetic evidence that this compound is a critical node in this oncogenic pathway and that potent inhibition of its kinase activity is likely to yield a therapeutic effect.
Conclusion
Genetic validation is an indispensable tool in modern drug discovery.[4][17] Both CRISPR-Cas9 and RNAi provide powerful, complementary methods for interrogating the function of a potential target like this compound. CRISPR-mediated knockout offers a definitive assessment of a target's essentiality, modeling the effect of a highly potent drug.[9][18] ShRNA-mediated knockdown, while having a higher potential for off-target effects, can reveal dependencies on gene dosage, mimicking the effects of inhibitors with varying potency. By employing these methods and rigorously quantifying their phenotypic consequences, researchers can build a robust "target validation package," significantly increasing confidence that this compound is a druggable target worthy of a full-scale drug discovery campaign.[2]
References
- 1. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. wjbphs.com [wjbphs.com]
- 4. selectscience.net [selectscience.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Exploring the sounds of silence: RNAi-mediated gene silencing for target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of RNAi to Genomic Drug Target Validation in Schistosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innovative Applications of RNA Interference Technology in Drug Development [synapse.patsnap.com]
- 14. How To Create a shRNA Knockdown | Technology Networks [technologynetworks.com]
- 15. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 17. Target Validation for Genetic Targets – Innovation Insights, Competitive Analysis, Patents, Drugs, Clinical Trials and Deals [globaldata.com]
- 18. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of YAP-TEAD Inhibitors: A Comparative Guide to Assay Performance
For researchers, scientists, and drug development professionals navigating the burgeoning field of Hippo pathway therapeutics, this guide offers an objective comparison of YAP-TEAD inhibitor performance across various assay formats. Detailed experimental data and methodologies are provided to support informed decision-making in the selection and application of these promising anti-cancer agents.
The interaction between the transcriptional co-activator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors is a critical node in the Hippo signaling pathway, which is frequently dysregulated in various cancers. This nexus has emerged as a compelling target for the development of novel cancer therapies. A growing arsenal of small molecule inhibitors targeting the YAP-TEAD interaction is now available, each with a distinct mechanism of action and performance profile. This guide provides a comprehensive overview of these inhibitors and the diverse assay formats used to evaluate their efficacy.
Comparative Performance of YAP-TEAD Inhibitors
The efficacy of a YAP-TEAD inhibitor is quantified by its ability to disrupt the YAP-TEAD protein-protein interaction (PPI) or to inhibit TEAD's transcriptional activity. This is typically measured by the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the inhibition constant (Ki). The following tables summarize the performance of key YAP-TEAD inhibitors in various biochemical, cell-based, and biophysical assays.
| Inhibitor | Mechanism of Action | Biochemical Assay | IC50/Kd | Cell-Based Assay | IC50 |
| Verteporfin | Disrupts YAP-TEAD interaction; promotes cytoplasmic sequestration of YAP[1][2][3] | Fluorescence Polarization | ~6 µM (IC50) | TEAD Luciferase Reporter | ~200 nM (IC50) |
| Celastrol | Directly disrupts YAP-TEAD interaction[4][5][6] | NanoLuc Complementation | Not Reported | Cell Viability (H1299) | ~1 µM (IC50) |
| K-975 | Covalent inhibitor targeting the TEAD palmitoylation pocket[7] | Not Reported | Not Reported | Cell Proliferation (NCI-H226) | ~20 nM (GI50) |
| mCMY020 | Covalent inhibitor of TEAD transcriptional activity, occupies the palmitoylation site[8][9] | TEAD Palmitoylation Assay | 190 nM (IC50)[8][9] | TEAD Luciferase Reporter | ~100-500 nM (IC50)[8] |
| GNE-7883 | Reversible, allosteric inhibitor of the YAP-TEAD interaction[10] | Not Reported | Not Reported | Not Reported | Not Reported |
| IAG933 | Direct inhibitor of YAP/TAZ-TEAD protein-protein interaction[11] | Not Reported | Not Reported | TEAD Target Gene Expression | 11-26 nM (IC50) |
| VT3989 | TEAD auto-palmitoylation inhibitor[12] | Not Reported | Not Reported | Not Reported | Not Reported |
| IK-930 | Selective TEAD inhibitor that prevents palmitate binding[13][14][15][16][17] | Not Reported | Not Reported | In vitro proliferation of Hippo pathway-deficient cells | Potent inhibition |
Key Experimental Methodologies
The evaluation of YAP-TEAD inhibitors relies on a variety of robust and specific assays. Below are detailed protocols for some of the most commonly employed methods.
Biochemical Assays
1. Fluorescence Polarization (FP) Assay
This assay directly measures the disruption of the YAP-TEAD protein-protein interaction in a solution-based format.[18][19][20][21][22]
-
Principle: A fluorescently labeled peptide derived from the YAP binding domain is incubated with the TEAD protein. The binding of the large TEAD protein to the small fluorescent peptide results in a high fluorescence polarization signal. In the presence of an inhibitor that displaces the labeled peptide, the polarization signal decreases.
-
Protocol:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Add a constant concentration of the TEAD protein and the fluorescently labeled YAP peptide to the wells of a microplate.
-
Add serial dilutions of the test inhibitor or a known control inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
2. NanoLuciferase (NanoLuc) Complementation Assay
This highly sensitive assay quantifies the YAP-TEAD interaction in vitro or in living cells.[6][23][24][25][26][27]
-
Principle: The NanoLuciferase enzyme is split into two non-functional subunits, LgBiT and SmBiT. YAP is fused to one subunit and TEAD to the other. When YAP and TEAD interact, the LgBiT and SmBiT subunits are brought into close proximity, reconstituting the active luciferase enzyme and generating a luminescent signal. Inhibitors that disrupt this interaction cause a decrease in luminescence.
-
Protocol (In Vitro):
-
Purify the LgBiT-YAP and SmBiT-TEAD fusion proteins.
-
In a white microplate, mix the two fusion proteins at equimolar concentrations in an appropriate buffer.
-
Add serial dilutions of the test inhibitor.
-
Add the Nano-Glo® Luciferase Assay Substrate.
-
Measure the luminescence immediately using a luminometer.
-
Determine the IC50 from the dose-response curve.
-
3. TEAD Palmitoylation Assay
This assay assesses the ability of an inhibitor to block the auto-palmitoylation of TEAD, a post-translational modification essential for its stability and interaction with YAP.[28][29][30][31][32]
-
Principle: Cells expressing TEAD are incubated with a palmitic acid analog containing an alkyne group. This analog is incorporated into TEAD during palmitoylation. After immunoprecipitation of TEAD, the alkyne group is "clicked" to an azide-biotin tag. The level of biotinylation, and thus palmitoylation, is then detected using streptavidin-HRP and chemiluminescence.
-
Protocol:
-
Treat cells expressing epitope-tagged TEAD with the test inhibitor and an alkyne-palmitate analog for several hours.
-
Lyse the cells and immunoprecipitate the tagged TEAD using specific antibodies.
-
Perform a click chemistry reaction by incubating the immunoprecipitated TEAD with an azide-biotin probe in the presence of copper (I) catalyst.
-
Wash the beads to remove excess reagents.
-
Elute the proteins and analyze by western blotting.
-
Detect the biotinylated TEAD using a streptavidin-conjugated HRP and a chemiluminescent substrate. The total TEAD levels are assessed using an antibody against the epitope tag.
-
Cell-Based Assays
1. TEAD-Responsive Luciferase Reporter Assay
This is a widely used method to measure the transcriptional activity of the YAP-TEAD complex in living cells.
-
Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple TEAD binding sites (e.g., 8xGTIIC). When the YAP-TEAD complex is active, it binds to these sites and drives the expression of luciferase. Inhibitors of the YAP-TEAD pathway will decrease luciferase expression.
-
Protocol:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
After transfection, treat the cells with various concentrations of the inhibitor.
-
After an appropriate incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition relative to a vehicle-treated control.
-
2. Co-Immunoprecipitation (Co-IP)
Co-IP is a classic technique to verify the interaction between endogenous or overexpressed YAP and TEAD proteins within a cellular context.
-
Principle: An antibody targeting one of the interacting partners (e.g., YAP) is used to pull down the entire protein complex from a cell lysate. The presence of the other interacting partner (TEAD) in the immunoprecipitated complex is then detected by western blotting.
-
Protocol:
-
Treat cells with the inhibitor for a defined period.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the lysate with an antibody specific to the bait protein (e.g., anti-YAP).
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluate by SDS-PAGE and western blotting using an antibody against the prey protein (e.g., anti-TEAD).
-
Biophysical Assays
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability. In CETSA, cells are treated with an inhibitor and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding.
-
Protocol:
-
Treat intact cells or cell lysates with the inhibitor or vehicle control.
-
Divide the samples into aliquots and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cool the samples and centrifuge to separate the aggregated proteins from the soluble fraction.
-
Analyze the amount of soluble target protein in the supernatant by western blotting.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A rightward shift in the curve for the inhibitor-treated sample indicates target engagement.
-
Visualizing the Landscape of YAP-TEAD Inhibition
To further clarify the concepts discussed, the following diagrams illustrate the Hippo-YAP signaling pathway, a typical experimental workflow for inhibitor evaluation, and the logical considerations for assay selection.
Caption: The Hippo-YAP signaling pathway.
References
- 1. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ-TEAD Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma-MedSci.cn [medsci.cn]
- 8. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Development of a fluorescence polarization assay for the identification and evaluation of inhibitors at the Ω-loop region of the YAP-TEAD protein-protein interface (PPI) [morressier.com]
- 19. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP-TEAD protein-protein interface 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP-TEAD protein-protein interface 3. | Semantic Scholar [semanticscholar.org]
- 23. Nanoluciferase complementation-based bioreporter reveals the importance of N-linked glycosylation of SARS-CoV-2 S for viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A dynamic and screening-compatible nanoluciferase-based complementation assay enables profiling of individual GPCR–G protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nanoluciferase-Based Complementation Assay to Detect GPCR-G Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Nanolu0ciferase-Based Complementation Assay to Detect GPCR-G Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 27. AKT1, LKB1, and YAP1 Revealed as MYC Interactors with NanoLuc-Based Protein-Fragment Complementation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 29. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pnas.org [pnas.org]
Assessing the Translational Potential of YADA Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel YADA inhibitor, YI-101, against its predecessor, YI-98, and a current standard-of-care therapy, Drug-X, for the treatment of this compound-mutant Non-Small Cell Lung Cancer (NSCLC). The data presented herein is intended to facilitate an objective assessment of YI-101's translational potential.
Introduction to this compound Signaling in NSCLC
The this compound (Y-linked Apoptosis Defying Actuator) protein is a serine/threonine kinase that has been identified as a critical downstream effector in oncogenic signaling pathways. In certain subtypes of NSCLC, mutations in the this compound gene lead to its constitutive activation, promoting uncontrolled cell proliferation and survival. This makes this compound an attractive therapeutic target.
YI-101 is a next-generation, ATP-competitive small molecule inhibitor designed for enhanced potency and selectivity against the this compound kinase domain. This guide evaluates its performance against YI-98, a first-generation this compound inhibitor with known off-target effects, and Drug-X, a standard chemotherapy agent.
In Vitro Efficacy and Selectivity
The inhibitory activity of the compounds was first assessed using biochemical and cell-based assays.
Data Summary: In Vitro Assays
| Compound | This compound Kinase IC50 (nM) | Hela Cell Line CC50 (µM) | A549 (this compound-mutant) IC50 (nM) | MRC-5 (Wild-Type) IC50 (µM) |
|---|---|---|---|---|
| YI-101 | 5.2 | > 50 | 25.8 | 15.3 |
| YI-98 | 45.7 | 12.5 | 150.4 | 2.1 |
| Drug-X | N/A | 5.8 | 3500 | 1.5 |
-
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.
-
CC50: Half-maximal cytotoxic concentration. A higher value indicates less general cytotoxicity.
-
A549: A human NSCLC cell line with a this compound-activating mutation.
-
MRC-5: A normal human lung fibroblast cell line.
The data indicates that YI-101 is a more potent and selective inhibitor of this compound kinase compared to YI-98.[1][2] It demonstrates significantly higher potency in the this compound-mutant cancer cell line (A549) while showing considerably less toxicity in the non-cancerous lung cell line (MRC-5) compared to both YI-98 and Drug-X.
Figure 1: Simplified this compound Signaling Pathway in NSCLC.
In Vivo Efficacy in Xenograft Models
To evaluate in vivo efficacy, patient-derived xenograft (PDX) models using this compound-mutant NSCLC tumors were established in immunodeficient mice.[3][4]
Data Summary: In Vivo Xenograft Study
| Treatment Group (n=8) | Dose & Schedule | Avg. Tumor Growth Inhibition (%) | Avg. Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | N/A | 0 | +2.5 |
| YI-101 | 25 mg/kg, daily | 85.2 | +1.8 |
| YI-98 | 50 mg/kg, daily | 55.6 | -8.7 |
| Drug-X | 10 mg/kg, twice weekly | 62.3 | -12.4 |
YI-101 demonstrated superior tumor growth inhibition at a lower dose compared to both YI-98 and Drug-X.[5][6] Importantly, YI-101 was well-tolerated, with no significant impact on body weight, a common indicator of toxicity. In contrast, both YI-98 and Drug-X showed signs of toxicity.
Figure 2: Inhibitor Assessment Experimental Workflow.
Comparative Pharmacokinetic Profiles
Pharmacokinetic (PK) parameters were assessed in mice following a single oral dose.[7][8]
Data Summary: Mouse Pharmacokinetic Parameters
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Bioavailability (%) |
|---|---|---|---|---|---|
| YI-101 | 25 | 1850 | 2 | 10.5 | 45 |
| YI-98 | 50 | 2200 | 4 | 6.2 | 22 |
YI-101 exhibits a more favorable pharmacokinetic profile than YI-98, with higher oral bioavailability and a longer half-life, suggesting the potential for less frequent dosing and more sustained target engagement.[9][10]
Figure 3: Comparative Translational Potential.
Conclusion
The preclinical data strongly support the translational potential of YI-101 as a therapeutic agent for this compound-mutant NSCLC. Compared to the first-generation inhibitor YI-98 and the standard-of-care Drug-X, YI-101 demonstrates:
-
Superior Potency and Selectivity: Leading to effective targeting of cancer cells while sparing healthy cells.
-
Enhanced In Vivo Efficacy: Resulting in significant tumor growth inhibition in a relevant disease model.
-
Favorable Safety and PK Profile: Suggesting a wider therapeutic window and a more convenient dosing regimen for patients.
These findings warrant further investigation of YI-101 in IND-enabling studies and subsequent clinical trials.
Appendix: Experimental Protocols
A.1 In Vitro Kinase Assay Recombinant human this compound kinase was incubated with the substrate peptide in a kinase assay buffer.[11][12][13] The reaction was initiated by adding ATP and the test compound (YI-101 or YI-98) at varying concentrations. After incubation at 30°C for 60 minutes, the amount of phosphorylated substrate was quantified using a luminescence-based assay. IC50 values were determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
A.2 Cell Viability (MTT) Assay A549 and MRC-5 cells were seeded in 96-well plates and allowed to attach overnight.[14][15][16] The cells were then treated with serial dilutions of YI-101, YI-98, or Drug-X for 72 hours. After treatment, MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan crystals. The crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.[15] IC50/CC50 values were calculated from dose-response curves.
A.3 Murine Xenograft Model Tumor fragments from a this compound-mutant NSCLC patient-derived tumor were subcutaneously implanted into the flank of immunodeficient mice.[3][4][5] When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. Compounds were administered orally at the specified doses and schedules. Tumor volume and body weight were measured twice weekly. Tumor growth inhibition was calculated at the end of the study relative to the vehicle-treated control group.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Assays to Guide Personalized Oncological Treatment of Patients with Soft-Tissue Sarcomas [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. dovepress.com [dovepress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioagilytix.com [bioagilytix.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro kinase assay [protocols.io]
- 12. In vitro protein kinase assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of YADA (Fluorescent D-Amino Acid)
This document provides a comprehensive guide for the safe and proper disposal of YADA, a green-yellow lucifer yellow-based fluorescent D-amino acid used for labeling peptidoglycans in live bacteria. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Pre-Disposal Safety and Hazard Assessment
Before handling this compound for disposal, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). The SDS contains detailed information regarding physical and chemical properties, hazards, and emergency procedures.
Personal Protective Equipment (PPE):
Standard laboratory PPE is required when handling this compound. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves should be worn.[1] Contaminated gloves must be disposed of as chemical waste.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.[2]
-
Lab Coat: A buttoned lab coat or gown should be worn to protect from spills.[3]
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.[2]
Quantitative Data Summary
The following table summarizes key characteristics of this compound based on available information. Users must verify this information with the batch-specific data provided by the supplier.
| Property | Value | Source |
| Chemical Name | Not specified; described as a green-yellow lucifer yellow-based fluorescent D-amino acid | Tocris Bioscience |
| Molecular Weight | ~459.41 g/mol (batch specific) | Tocris Bioscience |
| Appearance | Solid | Implied by stock solution preparation instructions |
| Solubility | Good water solubility | Tocris Bioscience |
| Excitation Wavelength | ~426 nm | Tocris Bioscience |
| Emission Wavelength | ~535 nm | Tocris Bioscience |
| Stability | Good photostability and thermostability | Tocris Bioscience |
Detailed Disposal Protocol
The proper disposal of this compound and its associated waste depends on its form (solid, liquid solution) and any co-mingled hazardous materials.
Step 1: Waste Segregation
Proper segregation is the first step in compliant waste management.[4]
-
Solid this compound Waste: Unused or expired powdered this compound, and any materials grossly contaminated with solid this compound (e.g., weighing papers, contaminated gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid this compound Waste: Aqueous solutions of this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any sharps (needles, pipette tips, etc.) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[5][6]
-
Non-Hazardous Waste: Materials that have come into contact with dilute this compound solutions but are not grossly contaminated may be considered for regular lab waste, pending a risk assessment and institutional guidelines. However, it is best practice to treat all contaminated materials as hazardous.
Step 2: Waste Container Labeling
All hazardous waste containers must be properly labeled.[1] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (Fluorescent D-Amino Acid)"
-
The primary hazard(s) (e.g., "Irritant," "Toxic" - consult SDS)
-
The accumulation start date
-
The responsible Principal Investigator's name and contact information
Step 3: Waste Storage
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.[1]
-
Store in a secondary containment bin to prevent spills.
-
Do not store incompatible waste types together.
Step 4: Scheduling Waste Pickup
-
Once the waste container is 3/4 full, or as per institutional policy, arrange for pickup by your EHS department or a licensed hazardous waste disposal company.[5]
-
Retain all documentation and shipping papers provided by the waste handler for your records.[4]
Experimental Workflow & Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound waste.
Caption: Workflow for this compound Waste Segregation and Disposal.
This procedural guide is based on general laboratory safety principles.[1][7][8] Always prioritize your institution's specific chemical hygiene plan and consult with your EHS department for any questions or clarification.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. dojindo.com [dojindo.com]
- 3. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. ha.org.hk [ha.org.hk]
- 8. osha.gov [osha.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
